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5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide Documentation Hub

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  • Product: 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide
  • CAS: 99420-47-0

Core Science & Biosynthesis

Foundational

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide synthesis pathway exploration

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide Abstract The 5-amino-1,2,3-triazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Abstract

The 5-amino-1,2,3-triazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the foundation of various therapeutic agents due to its unique physicochemical properties and ability to act as a stable peptide bond isostere.[1][2] This guide provides a comprehensive exploration of the synthetic pathways leading to a key analogue, 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide. We will delve into the mechanistic underpinnings of the primary synthetic routes, provide field-proven experimental protocols, and discuss critical process considerations, such as the management of regioselectivity and the potential for the Dimroth rearrangement. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for accessing this versatile heterocyclic system.

Introduction and Strategic Importance

The 1,2,3-triazole moiety has become a cornerstone in drug discovery, largely propelled by the advent of "click chemistry".[3] Specifically, the 1,5-disubstituted-5-amino-1,2,3-triazole-4-carboxamide framework has been identified in compounds targeting a range of diseases, from bacterial infections to Chagas' disease.[1][4] The core structure's thermal and metabolic stability, combined with its capacity for hydrogen bond formation, makes it an attractive building block for creating novel chemical entities.[2]

Our target molecule, 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide, serves as an excellent case study for the synthesis of this compound class. The exploration of its synthesis offers insights into fundamental principles of heterocyclic chemistry and provides a modular template for generating diverse analogue libraries.

Retrosynthetic Analysis and Primary Pathway Selection

The most convergent and efficient approach to the 5-amino-1,2,3-triazole core is a base-mediated [3+2] cycloaddition. This strategy involves the reaction of an organic azide with an activated nitrile component.

The retrosynthetic disconnection of our target molecule logically breaks the triazole ring into two key synthons: Ethyl Azide (1) and 2-Cyanoacetamide (2) . This approach is highly modular, allowing for variation in both the N1-substituent (by changing the azide) and the C4-substituent (by modifying the nitrile component).

G Target 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide Disconnection [3+2] Cycloaddition Disconnection Target->Disconnection Retrosynthesis Precursors Starting Materials Disconnection->Precursors Azide Ethyl Azide (1) Precursors->Azide Nitrile 2-Cyanoacetamide (2) Precursors->Nitrile

Caption: Retrosynthetic analysis of the target molecule.

This leads us to the primary forward synthesis: a one-pot cyclization reaction catalyzed by a suitable base, such as sodium ethoxide.

Mechanistic Deep Dive: Cycloaddition and the Dimroth Rearrangement

The Main Productive Pathway: Base-Catalyzed Cycloaddition

The formation of the 1,5-disubstituted triazole is a well-established process.[4][5] The reaction proceeds through a defined sequence of steps:

  • Deprotonation: The base (e.g., sodium ethoxide) abstracts the acidic α-proton from 2-cyanoacetamide (2) , generating a stabilized carbanion.

  • Nucleophilic Attack: This carbanion acts as a potent nucleophile, attacking the terminal nitrogen atom of ethyl azide (1) .

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the terminal nitrogen anion attacking the carbon of the nitrile group.

  • Tautomerization: A final proton transfer event leads to the formation of the aromatic 5-amino-1,2,3-triazole ring system, yielding the final product (3) .

G cluster_0 Base-Catalyzed [3+2] Cycloaddition cyanoacetamide 2-Cyanoacetamide (2) carbanion Carbanion Intermediate cyanoacetamide->carbanion + Base - H+ linear_intermediate Linear Adduct carbanion->linear_intermediate + Ethyl Azide (1) ethyl_azide Ethyl Azide (1) ethyl_azide->linear_intermediate cyclized_intermediate Cyclized Intermediate linear_intermediate->cyclized_intermediate Intramolecular Cyclization product Target Product (3) cyclized_intermediate->product Tautomerization G Start 5-Amino-1-ethyl-1,2,3-triazole (Desired Product) RingOpen Ring-Opening (via protonation/deprotonation) Start->RingOpen Heat, Acid/Base Diazo Diazo Intermediate RingOpen->Diazo Rotation C-C Bond Rotation Diazo->Rotation Recyclize Ring-Closing Rotation->Recyclize End 1-Amino-5-ethylamino-1,2,3-triazole (Rearranged Product) Recyclize->End

Caption: The Dimroth rearrangement pathway.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials, including sodium azide, which is highly toxic and explosive. All operations must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Workflow Part 1: Synthesis of Ethyl Azide (1)

Ethyl azide is a key precursor but is not typically commercially available due to its explosive nature. It is therefore prepared in situ or immediately before use.

Materials:

  • Ethyl chloroacetate

  • Sodium azide (NaN₃)

  • Acetonitrile

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of ethyl chloroacetate (4.0 mol) in acetonitrile (1500 mL), add sodium azide (4.0 mol). [6]2. Heat the mixture at reflux for 20 hours with vigorous stirring. [6]3. After cooling to room temperature, pour the reaction mixture into 1 liter of water and stir for 30 minutes.

  • Separate the organic phase and wash the aqueous phase with diethyl ether.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Carefully remove the solvent in vacuo at low temperature (<40°C) to yield ethyl azidoacetate as a yellow oil. [6]This product should be used immediately in the next step without further purification.

Workflow Part 2: Synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (3)

This procedure is adapted from established methods for analogous compounds. [1][4] Materials:

  • Ethyl azide (1), freshly prepared

  • 2-Cyanoacetamide (2)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-cyanoacetamide (1.0 eq.) in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide (0.1 - 0.2 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add freshly prepared ethyl azide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.

  • Reduce the solvent volume under reduced pressure.

  • Add deionized water to the residue, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethyl acetate.

  • Dry the solid under vacuum to afford 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide as a white or off-white powder.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the primary synthesis pathway.

StepReactantsKey ReagentsSolventTemperatureTypical TimeExpected Yield
1 Ethyl Chloroacetate, Sodium Azide-AcetonitrileReflux20 hr~75% [6]
2 Ethyl Azide, 2-CyanoacetamideSodium EthoxideEthanolReflux12-24 hr60-80%

Conclusion

The synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide is reliably achieved through a robust and scalable [3+2] cycloaddition pathway. The key to a successful synthesis lies in the careful preparation of the ethyl azide precursor and the controlled execution of the base-catalyzed cyclization to maximize the yield of the desired 1,5-regioisomer and minimize the formation of byproducts from the Dimroth rearrangement. The methodology presented herein provides a solid foundation for researchers to access this important heterocyclic scaffold and to develop novel analogues for applications in drug discovery and materials science.

References

  • PrepChem.com. Synthesis of ethyl azidoacetate. [Link]

  • Wikipedia. Dimroth rearrangement. [Link]

  • PrepChem.com. A. Preparation of ethyl azidoacetate. [Link]

  • The Royal Society of Chemistry. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. [Link]

  • Current Organic Chemistry. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]

  • Star Chemistry. The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • PubMed. Dimroth rearrangement-based synthesis of novel derivatives ofs[6][7]elenazolo[5,4-e]t[8][9][6]riazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. [Link]

  • Frontiers. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. [Link]

  • Chem-Impex. Ethyl azidoacetate. [Link]

  • PubMed Central (PMC). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]

  • Usiena Air. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds. [Link]

  • ResearchGate. Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics | Request PDF. [Link]

  • MDPI. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. [Link]

  • PubMed. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]

  • PubMed. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. [Link]

  • Organic Syntheses. ethyl diazoacetate. [Link]

  • MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • ACS Publications. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]

  • PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]

  • MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • ResearchGate. ChemInform Abstract: The Synthesis of Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate. The Synthesis of Substituted Aminoazolo-, Aminoazinopyrimidinones and 2H-1-Benzopyran-2-ones. | Request PDF. [Link]

  • ResearchGate. (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. [Link]

Sources

Exploratory

Comprehensive Spectral Profiling of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC)

Executive Technical Summary 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC) is a critical heterocyclic intermediate, primarily utilized as a synthetic precursor for 8-azapurines and structurally related to the bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC) is a critical heterocyclic intermediate, primarily utilized as a synthetic precursor for 8-azapurines and structurally related to the bioactive AICA (5-aminoimidazole-4-carboxamide) riboside core.[1]

In drug development, the precise characterization of AETC is complicated by the Dimroth Rearrangement , a thermodynamic equilibration common to 1-substituted-5-amino-1,2,3-triazoles.[1] Under basic conditions, the kinetic 5-amino-1-ethyl isomer can isomerize to the thermodynamic 5-(ethylamino)-1H-1,2,3-triazole isomer.

This guide provides a definitive spectral analysis strategy to validate the N1-ethyl regiochemistry and confirm the presence of the primary C5-amine, distinguishing it from rearranged secondary amine impurities.[1]

Structural Elucidation Strategy

The validation of AETC requires a multi-modal approach. We do not rely on a single technique due to the high nitrogen content and tautomeric potential of the triazole ring.

The "Triad of Truth" Workflow
  • Mass Spectrometry (HRMS/ESI): Confirms molecular formula (

    
    ) and fragmentation indicative of the carboxamide side chain.
    
  • NMR (

    
    H, 
    
    
    
    C, NOE):
    The primary tool for regiochemical assignment. We must prove the ethyl group is attached to the ring nitrogen (N1), not the exocyclic amine, and that the exocyclic amine is primary (
    
    
    ).[1]
  • IR Spectroscopy: Validates the presence of the primary amide doublet and the diazo-like character of the triazole ring.

AnalysisWorkflow cluster_MS Step 1: Mass Spec cluster_NMR Step 2: NMR Validation Start Crude AETC Sample MS ESI-MS (+) [M+H] = 156.09 Start->MS Frag Fragmentation Loss of NH3 (-17) Loss of Et (-29) MS->Frag H1 1H NMR (DMSO-d6) Frag->H1 NOE 1D NOE (Ethyl CH2 <-> Amine NH2) H1->NOE Regio Regio-Confirmation (Excludes Dimroth Product) NOE->Regio Decision Pass/Fail Criteria Regio->Decision Release Release for Synthesis Decision->Release Valid

Caption: Analytical workflow prioritizing the exclusion of regioisomers via NOE before batch release.

Mass Spectrometry: The Molecular Fingerprint

Instrument: Q-TOF or Orbitrap (ESI Source) Mode: Positive Ion Mode (


)[1]
Primary Ionization
  • Exact Mass (

    
    ):  156.0880 m/z (Calculated for 
    
    
    
    ).
  • Adducts: Common sodium adduct

    
     at 178.07 m/z.
    
Fragmentation Logic (MS/MS)

The fragmentation pattern of AETC is distinct from its imidazole analogs.[1] The triazole ring is robust, but the side chains are labile.

Fragment Ion (m/z)Loss SpeciesMechanistic Interpretation
156 ParentProtonated molecular ion.
139

(17)
Diagnostic: Loss of ammonia from the carboxamide group to form the acylium ion or nitrile (cyano-triazole).[1]
127

(29)
Diagnostic: Cleavage of the N1-Ethyl bond.[1] If the ethyl were on the exocyclic amine (Dimroth product), this loss would be less favorable compared to simple dealkylation.
111

(44)
Loss of the entire carboxamide group.[1]
83 Ring CleavageRetro-cycloaddition (loss of

+ side chain fragments).

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]

Solvent: DMSO-d6 is mandatory .

  • Why? AETC is poorly soluble in

    
    . Furthermore, DMSO-d6 slows the exchange of the amide and amine protons, allowing them to be observed as distinct peaks rather than a broad average.
    
H NMR Assignment (400 MHz, DMSO-d6)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.40 - 7.60 Broad Singlet2HAmide

The amide protons are non-equivalent due to restricted rotation (C-N bond character).[1] Often appear as two broad humps or one very broad signal.
5.80 - 6.00 Broad Singlet2HAmine

Critical: This must be a singlet (2H). If this signal is a triplet (1H) or coupled to a

, you have the Dimroth rearranged product (5-ethylamino).
4.25 Quartet (

Hz)
2HEthyl

Deshielded by the aromatic triazole ring nitrogen.
1.38 Triplet (

Hz)
3HEthyl

Standard terminal methyl.
C NMR Assignment (100 MHz, DMSO-d6)
  • Carbonyl (C=O): ~162.5 ppm.

  • Triazole C5 (

    
    ):  ~146.0 ppm (Deshielded by direct amine attachment).
    
  • Triazole C4 (

    
    ):  ~126.0 ppm.
    
  • Ethyl

    
    :  ~43.5 ppm.
    
  • Ethyl

    
    :  ~14.8 ppm.
    
The "Dimroth Check" (NOE Experiment)

To conclusively prove the structure is 5-amino-1-ethyl (Target) and not 5-ethylamino-1H (Impurity):

  • Irradiate the Ethyl

    
     (4.25 ppm): 
    
    • Target (AETC): You should see a strong NOE enhancement of the Amine

      
        (5.90 ppm) because they are on adjacent ring positions (1 and 5).
      
    • Rearranged Product: The ethyl group is attached to the exocyclic nitrogen. You would see NOE to the ring NH (if visible) or C4 substituents, but the chemical shift of the

      
       itself would be different (more shielded, ~3.2 ppm for alkyl-amino).
      

DimrothLogic Target Target: 5-Amino-1-ethyl (Kinetic Product) Condition Basic Conditions / Heat Target->Condition Isomerization Sig1 NMR: C5-NH2 is Singlet (2H) NOE: Et-CH2 <-> NH2 Target->Sig1 Rearranged Impurity: 5-(Ethylamino)-1H (Thermodynamic Product) Sig2 NMR: C5-NH-Et is Triplet (1H) Shift: CH2 ~3.2 ppm Rearranged->Sig2 Condition->Rearranged

Caption: The Dimroth Rearrangement pathway. Basic conditions cause the N1-substituent to migrate to the exocyclic amine.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Primary Amine (

    
    ):  Two sharp bands at 3400-3300 cm⁻¹  (Asymmetric/Symmetric stretch).
    
  • Amide A (

    
    ):  ~3150 cm⁻¹.
    
  • Amide I (C=O): Strong band at 1660-1680 cm⁻¹ .

  • Amide II (N-H bend): ~1610 cm⁻¹.

  • Triazole Ring: Characteristic "breathing" modes at 1450-1500 cm⁻¹ and 1000-1100 cm⁻¹ .[1]

  • N-N Stretch: Weak band around 1250 cm⁻¹ .

Experimental Protocols

Synthesis (Context for Impurity Profiling)

Reference Method: The cycloaddition of ethyl azide (or in situ generated organic azide) with 2-cyanoacetamide in the presence of a base (typically Sodium Ethoxide in Ethanol).[1]

  • Critical Control: The reaction temperature must be controlled. High heat promotes the Dimroth rearrangement.

  • Workup: Neutralize carefully to pH 7.0. Acidification can protonate the amine; high pH promotes isomerization.

Sample Preparation for NMR
  • Dry the Sample: AETC is hygroscopic. Dry under high vacuum (

    
     mbar) at 40°C for 4 hours to remove water which interferes with the amide/amine signals.
    
  • Solvent: Use DMSO-d6 (99.9% D).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (

    
    ) to at least 5 seconds to ensure accurate integration of the slow-relaxing quaternary carbons and amide protons.
    
Sample Preparation for HPLC-MS
  • Diluent: 50:50 Water:Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins. (Triazoles are polar; early elution expected).

References

  • Dimroth Rearrangement Mechanism

    • Lieber, E., Tai, S. R., & Rao, C. N. R. (1963). The Isomerization of 5-Amino-1,2,3-triazoles. Journal of Organic Chemistry.
    • Note: Foundational text establishing the N1 to Exocyclic-N migr
  • Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides

    • Ferrini, S., et al. (2015).[2] Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates... Beyond the Dimroth Rearrangement. Journal of Organic Chemistry.

    • Relevance: Discusses the synthesis of the carboxylate analogs and the specific spectral sign
  • Spectral Data of Homologous Triazoles

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1499737, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide.
    • Relevance: Provides baseline NMR/MS data for the 1-methyl homolog used for chemical shift interpol
  • Trypanocidal Activity & SAR of AETC Derivatives

    • Keen, F., et al. (2016). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
    • Relevance: Confirms the synthesis and characteriz

Sources

Foundational

Investigating the mechanism of action of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

An In-depth Technical Guide to Investigating the Mechanism of Action of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide Authored by a Senior Application Scientist Preamble: Charting the Unexplored The compound 5-Amino-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Investigating the Mechanism of Action of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored

The compound 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide represents a novel chemical entity at the forefront of discovery. Its mechanism of action remains to be elucidated, offering a unique opportunity to dissect a potentially new biological pathway or mode of interaction. This guide provides a comprehensive, field-proven framework for systematically investigating and defining the mechanism of action of this and other novel small molecules. We will proceed from initial characterization to high-confidence target identification and pathway analysis, emphasizing experimental causality and self-validating systems.

The 1,2,3-triazole ring is a well-established scaffold in medicinal chemistry, known for its metabolic stability and ability to form key hydrogen bonds. The presence of the amino and carboxamide groups suggests potential for a rich network of interactions with biological macromolecules. Our investigative approach is therefore designed to be broad initially, narrowing in focus as empirical data illuminates the compound's biological activity.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex cellular assays, a robust foundation must be built upon the compound's fundamental properties. This initial phase is critical for ensuring data integrity and reproducibility.

Physicochemical Profiling

A thorough understanding of the compound's physicochemical properties is a non-negotiable prerequisite for all subsequent biological assays. These parameters dictate its behavior in aqueous assay buffers, its ability to cross cellular membranes, and its potential for off-target effects.

Experimental Protocol: Core Physicochemical Assessment

  • Purity Verification:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Procedure: Dissolve the compound in a suitable solvent (e.g., DMSO). Inject onto a C18 reverse-phase column. Run a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Acceptance Criteria: Purity should be >98% as determined by UV absorbance at an appropriate wavelength. The observed mass should correspond to the theoretical mass of C5H9N5O.

  • Solubility Determination:

    • Technique: Kinetic solubility assay using nephelometry.

    • Procedure: Prepare a high-concentration stock solution in DMSO. Perform serial dilutions in phosphate-buffered saline (PBS) at pH 7.4.

    • Rationale: This determines the maximum concentration usable in aqueous biological assays without precipitation, preventing artifacts. Poor solubility can lead to false negatives or non-reproducible results.

  • Lipophilicity Measurement (LogD):

    • Technique: Shake-flask method using n-octanol and PBS (pH 7.4).

    • Procedure: Dissolve the compound in the biphasic system. Shake vigorously until equilibrium is reached. Measure the concentration of the compound in each phase via HPLC-UV.

    • Causality: LogD is a predictor of membrane permeability and potential for non-specific binding. This value will inform the interpretation of cell-based assay results.

Initial Broad-Spectrum Biological Screening

With foundational properties established, the next logical step is to cast a wide net to generate initial hypotheses about the compound's biological effects. This is achieved through broad-spectrum screening that assesses general cytotoxicity and interacts with large panels of known biological targets.

Workflow: Hypothesis Generation Funnel

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hypothesis Generation A Compound QC (Purity, Solubility, LogD) B Cytotoxicity Profiling (e.g., CellTiter-Glo®) Multiple Cell Lines (Cancer & Normal) A->B C Broad Target Panel Screen (e.g., Kinase, GPCR, Ion Channel Panels) A->C D Analyze Cytotoxicity Data (IC50 values, Selectivity) B->D E Analyze Panel Screen Data (Identify Primary Hits) C->E F Converge Data & Formulate Initial Mechanistic Hypotheses D->F E->F

Caption: Workflow for initial screening and hypothesis generation.

Experimental Protocol: Cytotoxicity Profiling

  • Cell Line Selection: Choose a diverse panel of cell lines, including both cancerous (e.g., NCI-60 panel) and non-cancerous (e.g., primary fibroblasts) lines. This provides an early indication of selectivity.

  • Assay: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®) as a robust measure of cell viability.

  • Procedure:

    • Plate cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Treat with a 10-point serial dilution of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (e.g., from 100 µM to 1 nM).

    • Incubate for 72 hours.

    • Add the viability reagent and measure luminescence.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A potent and selective cytotoxic effect (i.e., low IC50 in specific cancer lines but high IC50 in normal lines) would strongly suggest a specific, target-driven mechanism rather than general toxicity.

Part 2: Target Identification and Validation

Assuming the initial screens yield one or more "hits" (e.g., inhibition of a specific kinase or antiproliferative activity in a specific cell line), the next phase focuses on rigorously identifying and validating the direct molecular target(s).

Affinity-Based Target Identification

Modern chemical proteomics methods offer powerful, unbiased approaches to identifying the direct binding partners of a small molecule within a complex biological system.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the parent compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to demonstrate that this modified probe retains the biological activity of the parent compound.

  • Lysate Preparation: Prepare cell lysate from a sensitive cell line identified in the cytotoxicity screen.

  • Affinity Pulldown:

    • Incubate the biotinylated probe with the cell lysate.

    • As a crucial control, include a parallel incubation with an excess of the original, non-biotinylated compound. This competition experiment is self-validating: true binding partners will be displaced by the parent compound and will be absent or reduced in the final analysis.

    • Capture the probe and its binding partners using streptavidin-coated beads.

    • Wash extensively to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Candidate targets are proteins that are significantly enriched in the probe-treated sample compared to the competed control.

Target Validation: Establishing Causality

Identifying a binding partner is not sufficient. It is imperative to prove that the interaction with this target is responsible for the observed cellular phenotype.

Validation Workflow: From Binding to Cellular Effect

G cluster_0 Target Validation A Identified Target Protein (from Affinity Pulldown) B Biochemical Assay (Isothermal Titration Calorimetry or SPR) Measure direct binding affinity (Kd) A->B C Enzymatic/Functional Assay (Does compound modulate target activity?) Determine functional IC50/EC50 A->C D Cellular Target Engagement Assay (e.g., CETSA or NanoBRET™) Confirm target binding in live cells A->D E Genetic Validation (CRISPR KO or siRNA knockdown of target) Does loss of target phenocopy the compound's effect? A->E F High-Confidence Target Validation B->F C->F D->F E->F

Caption: A multi-pronged approach for high-confidence target validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful method for verifying target engagement in intact cells. The binding of a ligand (the compound) typically stabilizes its target protein, leading to an increase in the protein's melting temperature.

  • Procedure:

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the treated cells across a range of temperatures.

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples provides strong evidence of direct target engagement in a physiological context.

Part 3: Delineating the Downstream Pathway

With a validated target, the final piece of the puzzle is to understand how modulating this target leads to the observed cellular phenotype (e.g., apoptosis, cell cycle arrest).

Phospho-Proteomics and Pathway Analysis

If the validated target is a kinase or a phosphatase, a global analysis of protein phosphorylation is the most direct way to map the affected signaling pathways.

Experimental Protocol: Global Phospho-Proteomics

  • Sample Preparation: Treat a sensitive cell line with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest proteins into peptides, and enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.

  • Bioinformatics Analysis: Use software like Perseus or MaxQuant to identify and quantify changes in phosphorylation sites. Perform pathway analysis using tools like Ingenuity Pathway Analysis (IPA) or Reactome to identify signaling nodes and pathways that are significantly altered by the compound treatment.

Phenotypic Rescue with Mutational Analysis

The ultimate validation of a mechanism of action is to demonstrate that the compound's effect can be abrogated by a specific mutation in the target protein.

Experimental Protocol: Site-Directed Mutagenesis and Rescue

  • Hypothesis: Based on structural modeling or known resistance mutations for the target class, identify a key residue in the binding pocket.

  • Mutagenesis: Use site-directed mutagenesis to create a version of the target protein with a mutation at this residue (e.g., a "gatekeeper" mutation).

  • Cell Line Engineering: Generate a cell line where the endogenous target is knocked out (e.g., using CRISPR-Cas9) and replaced with either the wild-type (WT) or the mutant version of the target.

  • Validation: Treat both the WT-reconstituted and mutant-reconstituted cell lines with the compound. If the compound is active in the WT cells but inactive in the mutant cells, this provides definitive proof that the compound's activity is mediated through this specific target.

Conclusion: Synthesizing a Coherent Mechanistic Model

The investigation of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide's mechanism of action is a systematic process of hypothesis generation, rigorous testing, and multi-faceted validation. By integrating data from physicochemical profiling, broad-spectrum screening, chemical proteomics, target validation assays, and pathway analysis, a high-resolution, evidence-based model of the compound's mechanism can be constructed. This model is not only academically valuable but is a critical asset for any future translational and drug development efforts.

References

  • Title: The growing applications of click chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

  • Title: MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification Source: Nature Biotechnology URL: [Link]

Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the biological potential of 5-amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide derivatives. Movin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the biological potential of 5-amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide derivatives. Moving beyond mere procedural lists, this document delves into the causal relationships behind experimental choices, ensuring a robust and scientifically sound screening strategy.

The Strategic Imperative: Why Focus on the 1,2,3-Triazole Scaffold?

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, not by accident, but by design and evolutionary selection in drug discovery programs. Its unique combination of features—aromatic stability, a significant dipole moment, and the capacity for hydrogen bonding—makes it an exceptional bioisostere for other functional groups, enhancing metabolic stability and binding affinity.[1] The 1,2,3-triazole ring is not merely a linker; its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors, enabling multi-faceted interactions within enzyme active sites.

The specific 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a highly novel and promising framework.[2][3][4] Its structure presents multiple points for diversification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). This guide outlines a systematic cascade of assays to efficiently identify and characterize the biological activities of these derivatives.

Foundational Chemistry: Accessing the Derivative Library

A robust screening campaign begins with a reliable synthetic route to the target molecules. The ATC core and its derivatives are readily synthesized via a base-promoted [3+2] cycloaddition between an appropriate azide and an α-cyano amide.[2][5] This "click chemistry" approach is highly efficient and modular, permitting the introduction of diverse substituents to probe the chemical space for biological activity.

G cluster_reactants Reactants Azide R1-N3 (Azide) Catalyst Base Catalyst (e.g., NaOEt, Cs2CO3) Azide->Catalyst + Cyanoacetamide NC-CH2-C(O)NR2R3 (α-Cyano Amide) Cyanoacetamide->Catalyst + Product 5-Amino-1-R1-1H-1,2,3-triazole-4-carboxamide Catalyst->Product [3+2] Cycloaddition

Caption: General synthetic route for 5-amino-1,2,3-triazole-4-carboxamides.

The Screening Cascade: A Funnel from High-Throughput to High-Content

A successful screening campaign is not a random collection of assays but a hierarchical process designed to efficiently identify promising compounds while minimizing resource expenditure. The cascade approach begins with broad, high-throughput primary screens to identify initial "hits." These hits are then subjected to more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.

Screening_Cascade Compound_Library Compound Library (ATC Derivatives) Primary_Screen Primary Screening (High-Throughput Assays) - Cytotoxicity (MTT) - Antimicrobial (Disc Diffusion) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening (Dose-Response & Potency) - IC50/EC50 Determination - MIC/MBC Determination Hit_Identification->Secondary_Screen Active MoA_Studies Mechanism of Action (MoA) - Enzyme Inhibition - Apoptosis Assays - Plaque Reduction Hit_Identification->MoA_Studies Potent & Selective Secondary_Screen->MoA_Studies Lead_Optimization Lead Optimization (ADMET & In Vivo Studies) MoA_Studies->Lead_Optimization

Caption: A hierarchical biological activity screening cascade.

Area of Investigation I: Anticancer Activity

The triazole nucleus is a component of numerous anticancer agents, often by targeting critical cellular pathways like kinase signaling.[1][6] Therefore, evaluating ATC derivatives for anticancer potential is a primary objective.

Primary Screen: High-Throughput Cytotoxicity Assessment

The initial step is to determine if the compounds exhibit general cytotoxicity against cancer cells. The MTT assay is a reliable, cost-effective, and widely used colorimetric method for this purpose.[6][7]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Secondary Screen: Mechanism of Action Insights

A potent cytotoxic compound is promising, but understanding its mechanism is crucial. Kinase inhibition is a common mechanism for triazole-based drugs.[7]

Workflow: Kinase Inhibition Assay (General Principle)

Kinase assays measure the transfer of a phosphate group from ATP to a substrate peptide or protein. The presence of an inhibitor will reduce this activity.

Kinase_Assay cluster_reactants Reaction Components Kinase Kinase Enzyme Reaction Incubate Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Compound Test Compound Compound->Reaction Detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) Reaction->Detection Result Signal α 1/[Inhibitor] Detection->Result

Caption: Workflow for a generic kinase inhibition assay.

Data Presentation: Anticancer Activity

Quantitative data should be summarized for clear comparison across derivatives and cell lines.

Compound IDR1 GroupR2/R3 GroupHeLa IC50 (µM)[1]A549 IC50 (µM)[1]PANC-1 IC50 (µM)[1]
ATC-001EthylH, H> 50> 50> 50
ATC-002EthylPhenyl12.515.225.1
ATC-003Ethyl4-F-Phenyl5.87.19.3
Doxorubicin--0.10.150.2

Area of Investigation II: Antimicrobial Activity

Triazole derivatives, such as fluconazole, are cornerstones of antifungal therapy, and the scaffold also shows promise in antibacterial applications.[8][9]

Primary Screen: Qualitative Disc Diffusion Assay

This method provides a rapid, qualitative assessment of antimicrobial activity.[8][10]

Experimental Protocol: Disc Diffusion Assay

  • Plate Preparation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound.

  • Incubation: Place the discs on the inoculated agar surface. Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone indicates greater activity.

Secondary Screen: Quantitative Broth Microdilution

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be read visually or with a plate reader. The Minimum Bactericidal Concentration (MBC) can be subsequently determined by plating the contents of the clear wells onto fresh agar and observing for growth.[11]

Data Presentation: Antimicrobial Activity
Compound IDR1 GroupR2/R3 GroupS. aureus MIC (µg/mL)[11]E. coli MIC (µg/mL)[11]C. albicans MIC (µg/mL)[11]
ATC-001EthylH, H> 128> 128> 128
ATC-004EthylThiophene326416
ATC-005EthylPyridine16328
Ciprofloxacin--10.5-
Fluconazole----4

Area of Investigation III: Antiviral Activity

The chemical stability and versatile binding capabilities of the triazole ring have led to its incorporation in numerous antiviral agents.[13][14]

Primary Screen: Cytopathic Effect (CPE) Inhibition Assay

This assay is a cornerstone of antiviral screening, measuring a compound's ability to protect host cells from virus-induced death.[15]

Experimental Protocol: CPE Inhibition Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate and grow to confluence.[16]

  • Infection & Treatment: Remove the growth medium. Add the virus at a specific multiplicity of infection (MOI) along with serial dilutions of the test compound. Include "cells only" (no virus), "virus control" (virus, no compound), and positive control wells.

  • Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Viability Assessment: Quantify cell viability using a method like the MTT assay described previously.

  • Analysis: Calculate the compound concentration that protects 50% of the cells from virus-induced death (EC50). In parallel, run a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/EC50) is a critical measure of the compound's therapeutic window. A higher SI value is desirable.[15]

Data Presentation: Antiviral Activity
Compound IDR1 GroupR2/R3 GroupEC50 (µM)[17]CC50 (µM)Selectivity Index (SI)
ATC-001EthylH, H> 100> 100-
ATC-006EthylBenzyl22.4> 100> 4.5
ATC-007EthylMorpholine15.1> 100> 6.6
Remdesivir--0.77> 10> 13

Conclusion and Forward Outlook

The 5-amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic screening cascade detailed in this guide—progressing from high-throughput primary assays to more detailed secondary evaluations—provides a robust framework for identifying and characterizing promising lead compounds. Hits identified through these protocols must then be advanced to further studies, including lead optimization to improve potency and drug-like properties, comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling, and eventual validation in in vivo models.[3][18] This structured, evidence-based approach is essential for translating the chemical potential of these derivatives into tangible clinical candidates.

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • A Novel High-Throughput Screening Assay for Identifying Anticancer Lead Compounds. (2022).
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022).
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. (2025).
  • (PDF) Bioassays for Anticancer Activities - ResearchGate.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017).
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020).
  • Synthesis and Antimicrobial Screening of Three Triazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences. (2012).
  • Abstract 5745: Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening - AACR Journals. (2025).
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC.
  • Searching Anti-Zika Virus Activity in 1H-1,2,3-Triazole Based Compounds - MDPI. (2021).
  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - Frontiers.
  • Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds - Usiena air.
  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING | TSI Journals. (2016).
  • 345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents - DergiPark. (2023).
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry - ACS Publications.
  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC.
  • review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025).
  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024).
  • A Literature Review Focusing on the Antiviral Activity of[6][19][20] and[6][19][21]-triazoles. (2023). Available at:

  • Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. (2023).
  • 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - MDPI. (2022).
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed. (2017).
  • 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential - Mathnet.RU.

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Foundational

In Silico Modeling and Docking of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Executive Summary 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC) represents a critical scaffold in fragment-based drug discovery (FBDD). Structurally, it acts as a bioisostere of the imidazole moiety found in purine nucleotides (specifically resembling the AICAR intermediate). Its capacity to form bidentate hydrogen bonds makes it a privileged scaffold for targeting ATP-binding pockets in kinases (e.g., CDK2, EGFR) and nucleotide-binding enzymes in pathogens (e.g., Trypanosoma cruzi).

This guide provides a rigorous, self-validating workflow for the in silico characterization of AETC. We move beyond standard "black-box" docking by enforcing Quantum Mechanical (QM) geometry optimization prior to force-field assignment, ensuring that electronic effects—such as the intramolecular hydrogen bond between the 5-amino and 4-carboxamide groups—are accurately captured.

Part 1: Molecular Characterization (Quantum Mechanics)

Before docking, the ligand's geometry must be energetically minimized using Density Functional Theory (DFT). Standard molecular mechanics force fields often fail to accurately predict the planarity of the exocyclic amino group in conjugated heteroaromatic systems.

DFT Optimization Protocol

Objective: Determine the global minimum conformation and calculate electrostatic potential (ESP) charges for accurate docking.

  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pairs on the triazole nitrogens).

  • Solvation Model: IEFPCM (Water).

Mechanistic Insight: The 5-amino and 4-carboxamide groups often form a pseudo-six-membered ring via an intramolecular hydrogen bond (


). If this interaction is strong, it locks the ligand into a planar conformation, significantly reducing the entropic penalty upon binding to a receptor.
Protocol Steps
  • Construction: Build the initial structure with the ethyl group at the N1 position.

  • Optimization: Run Opt + Freq calculation.

  • Validation: Ensure no imaginary frequencies (NImag=0).

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. These are superior to Gasteiger charges for heterocycles with high electron density delocalization.

Data Output: Electronic Properties
PropertyValue (Theoretical Target)Significance
Dipole Moment ~4.5 - 5.2 DebyeHigh polarity suggests strong solubility but requires precise desolvation penalty modeling.
HOMO-LUMO Gap ~5.0 eVIndicates chemical stability (hardness).
Tautomer State N1-Ethyl fixedThe N1-substitution prevents ring tautomerism, simplifying the docking model.

Part 2: Target Selection & Preparation

Given AETC's structural similarity to Adenine, Cyclin-Dependent Kinase 2 (CDK2) is the authoritative model system for validation. CDK2 possesses a classic ATP-binding hinge region (Glu81, Leu83) that readily accommodates the amino-triazole-carboxamide motif.

  • Target PDB: 1GIJ (CDK2 complexed with an inhibitor).[1][2]

  • Resolution: 2.30 Å (High quality).

Receptor Preparation Workflow
  • Clean: Remove water molecules >5Å from the active site. Remove native ligand.

  • Protonation: Use H++ Server (pH 7.4).

    • Critical Check: Ensure His84 is protonated correctly (often epsilon-protonated) to avoid repulsive clashes with the ligand.

  • Minimization: Restrained minimization (0.3 Å RMSD limit) using the OPLS3e or AMBER ff14SB force field to relax steric clashes introduced by adding hydrogens.

Part 3: Molecular Docking Protocol

We utilize AutoDock Vina for its efficient scoring function, validated against kinase targets.

Grid Box Definition (The "Trap")

The grid must encompass the hinge region and the ribose-binding pocket.

  • Center: X=32.0, Y=48.0, Z=12.0 (Approximate coords for 1GIJ ATP pocket).

  • Size: 22 x 22 x 22 Å.

  • Spacing: 0.375 Å.

The Docking Logic

The AETC molecule is expected to bind in the "Adenine mode":

  • Hinge Interaction: The N3 of the triazole accepts a H-bond from the backbone NH of Leu83.

  • Donor Interaction: The exocyclic 5-amino group donates a H-bond to the backbone carbonyl of Glu81 or Leu83.

Visualization of Docking Logic

DockingLogic Ligand AETC Ligand (Purine Bioisostere) Grid Grid Box Generation (Center: Leu83) Ligand->Grid Input Target CDK2 Active Site (ATP Pocket) Target->Grid Input Search Conformational Search (Genetic Algorithm) Grid->Search Score Scoring Function (Vina Score) Search->Score Hinge Hinge Region (Glu81/Leu83) Score->Hinge Primary Anchor (H-bonds) SaltBridge Lys33/Asp145 (Catalytic Triad) Score->SaltBridge Secondary Stabilization Hinge->Ligand N3...NH (Leu83)

Figure 1: Logic flow for docking AETC into the CDK2 kinase hinge region.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the predicted binding pose over time (100 ns).

Topology Generation
  • Protein: CHARMM36m force field (best for protein structure).

  • Ligand: CGenFF (CHARMM General Force Field).[3]

    • Protocol: Upload the DFT-optimized .mol2 file to the CGenFF server.

    • Validation: Check the "Penalty Score."[3] A score >50 indicates poor analogy to existing parameters and requires manual parameterization.

Simulation Waterfall
  • Solvation: TIP3P water model (cubic box, 1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Energy Minimization: Steepest descent (Fmax < 1000 kJ/mol/nm).

  • Equilibration (NVT): 100 ps, 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

  • Equilibration (NPT): 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, no restraints.

MD Workflow Diagram

MD_Workflow cluster_eq Equilibration Phase Start Docked Complex (PDB) Topo Topology Generation (CHARMM36 + CGenFF) Start->Topo Solv Solvation & Ions (TIP3P / 0.15M NaCl) Topo->Solv Min Energy Minimization (Steepest Descent) Solv->Min NVT NVT (Canonical) 300K, 100ps Min->NVT NPT NPT (Isobaric) 1 bar, 100ps NVT->NPT Prod Production MD (100 ns) NPT->Prod Analysis Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Figure 2: The GROMACS simulation pipeline for validating the AETC-CDK2 complex.

Part 5: ADMET & Drug-Likeness[4]

AETC is a fragment-like molecule. Its profile should be evaluated for "Lead-Likeness" rather than just "Drug-Likeness."

ParameterEstimated ValueStatus (Lipinski/Veber)
Molecular Weight ~155.16 g/mol Pass (<500)
LogP ~ -0.5 to 0.5Pass (<5) - Highly Soluble
H-Bond Donors 2 (Amino, Amide)Pass (<5)
H-Bond Acceptors 4 (Triazole Ns, O)Pass (<10)
TPSA ~80 ŲExcellent (<140 Ų)

Toxicology Note: Triazoles are generally stable, but the metabolic stability of the ethyl group (potential dealkylation by CYPs) should be monitored in Phase I metabolism simulations (e.g., using SMARTCyp).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature. (Reference for target prediction logic). Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • Mullard, A. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery. (Context for AETC as a fragment). Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

An Application Note for the Synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide Introduction 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide is a member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Introduction

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide is a member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class of heterocyclic compounds. This scaffold has emerged as a molecule of significant interest in medicinal chemistry and drug development. The ATC core is recognized for its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bond formation, making it an effective peptide bond isostere.[1][2] Notably, derivatives of this scaffold have been identified as potent agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, highlighting its potential in developing novel therapeutics for neglected diseases.[3]

This document provides a detailed, step-by-step protocol for the synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide, designed for researchers in organic synthesis and drug discovery. The protocol is based on a robust and regioselective [3+2] cycloaddition reaction, a cornerstone of modern heterocyclic chemistry.

Synthetic Strategy and Mechanism

The synthesis of the 1,5-disubstituted 5-amino-1,2,3-triazole core is efficiently achieved through a base-mediated 1,3-dipolar cycloaddition reaction. This strategy, often referred to as a Dimroth-type synthesis, involves the reaction of an organic azide with a compound containing an active methylene group, such as an α-cyano amide.[1][4]

The overall workflow can be summarized in two primary stages:

  • Formation of the Azide Intermediate: Ethyl azide is prepared in situ from the corresponding ethyl halide via nucleophilic substitution with sodium azide.

  • Cycloaddition and Ring Formation: The ethyl azide undergoes a cycloaddition reaction with 2-cyanoacetamide in the presence of a base to form the target triazole.

The base plays a critical role by deprotonating the α-carbon of 2-cyanoacetamide, generating a carbanion. This carbanion then acts as the nucleophile, attacking the terminal nitrogen of the ethyl azide. The subsequent intramolecular cyclization and tautomerization yield the stable, aromatic 5-amino-1,2,3-triazole ring structure.[5][6] This method is highly regioselective, consistently producing the 1,5-disubstituted product.

G cluster_0 Stage 1: Azide Formation cluster_1 Stage 2: Cycloaddition cluster_2 Post-Synthesis A Ethyl Bromide C Ethyl Azide (in situ) A->C DMF B Sodium Azide (NaN3) B->C F Target Molecule: 5-Amino-1-ethyl-1H-1,2,3- triazole-4-carboxamide C->F EtOH D 2-Cyanoacetamide D->F E Sodium Ethoxide (Base) E->F Catalyst G Reaction Work-up F->G H Purification (Recrystallization) G->H I Characterization H->I

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol

Safety Precautions:

  • Sodium Azide (NaN₃): Highly toxic and can react with acids to form highly toxic and explosive hydrazoic acid (HN₃). Avoid contact with skin and eyes and do not acidify azide-containing solutions without appropriate precautions.

  • Organic Azides (Ethyl Azide): Low molecular weight organic azides are potentially explosive and should be handled with extreme care. This protocol is designed for the in situ generation and use of ethyl azide, avoiding its isolation. All reactions should be conducted in a well-ventilated fume hood behind a blast shield.

  • Sodium Ethoxide (NaOEt): A strong base that is moisture-sensitive and corrosive. Handle under an inert atmosphere if possible and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Ethyl BromideC₂H₅Br108.971.19 g (0.81 mL)11.0
Sodium AzideNaN₃65.010.715 g11.0
2-CyanoacetamideC₃H₄N₂O84.080.84 g10.0
Sodium EthoxideC₂H₅NaO68.050.75 g11.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethanol (EtOH), AnhydrousC₂H₅OH46.0730 mL-
Step-by-Step Procedure

Step 1: In Situ Preparation of Ethyl Azide

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (0.715 g, 11.0 mmol).

  • Add N,N-Dimethylformamide (DMF, 20 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add ethyl bromide (0.81 mL, 11.0 mmol) to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography). The resulting solution containing ethyl azide is used directly in the next step without isolation.

Step 2: Cycloaddition to form 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

  • In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (0.84 g, 10.0 mmol) and anhydrous ethanol (30 mL).

  • Carefully add sodium ethoxide (0.75 g, 11.0 mmol) to the ethanol solution in portions. Stir the mixture at room temperature for 20 minutes until a clear solution is formed.

  • Cool the ethyl azide solution prepared in Step 1 to room temperature and slowly add it to the solution of deprotonated 2-cyanoacetamide.

  • Heat the combined reaction mixture to reflux (approximately 78°C) and maintain for 12-18 hours. Monitor the reaction for the consumption of starting materials by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

Work-up and Purification
  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Stir the aqueous suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol, to yield the final product as a white or off-white solid.

Reaction Mechanism Visualization

The mechanism proceeds via a base-catalyzed pathway, culminating in the formation of the stable aromatic triazole ring.

G cyanoacetamide 2-Cyanoacetamide enolate Enolate Intermediate cyanoacetamide->enolate + EtO⁻ enolate->cyanoacetamide - EtOH initial_adduct Linear Adduct enolate->initial_adduct Nucleophilic Attack ethyl_azide Ethyl Azide ethyl_azide->initial_adduct cyclized_intermediate Cyclized Intermediate (Imino Tautomer) initial_adduct->cyclized_intermediate Intramolecular Cyclization product Final Product (Aromatic Amino Tautomer) cyclized_intermediate->product Tautomerization base EtO⁻ (Base) EtOH EtOH

Caption: Key steps in the base-catalyzed cycloaddition mechanism.

Discussion and Expert Insights

  • Causality of Reagent Stoichiometry: A slight excess (1.1 equivalents) of ethyl bromide, sodium azide, and sodium ethoxide relative to 2-cyanoacetamide is used to ensure the complete consumption of the limiting reagent, maximizing the yield of the final product.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for the Sₙ2 reaction in Step 1, facilitating the dissolution of sodium azide and promoting the nucleophilic attack. Anhydrous ethanol is used in Step 2 as it is the conjugate acid of the ethoxide base and effectively solvates the reactants for the cycloaddition.

  • Potential for Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization in triazole chemistry where endocyclic and exocyclic heteroatoms can exchange places, often under thermal or pH-mediated stress.[5][7][8] While the described synthesis directly yields the thermodynamically stable 5-amino tautomer, researchers should be aware that harsh purification conditions (e.g., strong acid or base) could potentially induce rearrangement to a 5-(ethylamino) isomer.[5] The conditions outlined in this protocol are optimized to avoid such side reactions.

  • Validation and Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The characteristic singlet of the triazole C5-H proton and the distinct signals for the ethyl group and amide protons in the NMR spectrum are key diagnostic markers.

This protocol provides a reliable and scalable method for the synthesis of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide, a valuable building block for the development of new chemical entities in drug discovery and materials science.

References

  • Padmanabhan, P., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

  • Burov, O. N., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (het)aryl halides and amines. Molecules. Available at: [Link]

  • Mo, C. Y., et al. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Chemistry. Available at: [Link]

  • Bevilacqua, P. C., et al. (2015). Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Starosotnikov, A. M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Tome, A. C. (2004). The Dimroth Rearrangement in the Synthesis of 1,2,3-Triazoles. In Science of Synthesis.
  • Sadek, K. U., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. Available at: [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Available at: [Link]

  • Wang, Z., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 5-Amino-1,2,3-triazole-4-carboxamide Libraries

Introduction The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a privileged structure in modern medicinal chemistry. Its rigid, planar core, adorned with hydrogen bond donors and acceptors, allows for diverse mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a privileged structure in modern medicinal chemistry. Its rigid, planar core, adorned with hydrogen bond donors and acceptors, allows for diverse molecular interactions, making it a versatile starting point for drug discovery campaigns targeting a wide array of biological targets. ATC-containing compounds have demonstrated activities ranging from anti-infectives to modulators of complex cellular signaling pathways. The inherent modularity of their synthesis, often employing robust "click chemistry," enables the rapid generation of large, diverse chemical libraries. To efficiently navigate this vast chemical space and identify bioactive members, high-throughput screening (HTS) is an indispensable tool.[1]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of 5-amino-1,2,3-triazole-4-carboxamide libraries. It offers a guide to selecting and implementing appropriate screening strategies, from broad phenotypic discovery to targeted biochemical assays, and emphasizes the critical importance of robust data analysis and hit validation.

Part 1: Phenotypic Screening of 5-Amino-1,2,3-triazole-4-carboxamide Libraries

Principle and Rationale

Phenotypic screening, which assesses the effect of a compound on a whole organism or cell in a disease-relevant context, is a powerful approach for discovering first-in-class molecules.[2][3] This strategy is particularly valuable when the molecular target of a disease is unknown or when modulating a complex pathway is more desirable than inhibiting a single protein. For ATC libraries, which possess broad chemical diversity, phenotypic screening can uncover unexpected biological activities and novel mechanisms of action. A prime example is in the discovery of anti-infective agents, where the primary goal is to kill or inhibit the growth of a pathogen within a host cell, a complex interplay of factors that is difficult to replicate in a simple biochemical assay.[2][4]

Application Example: High-Content Imaging for Anti-Trypanosomal Activity

A notable success story for the ATC scaffold is the discovery of potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease, through a high-content phenotypic screen.[5][6] This assay simultaneously quantifies the number of intracellular parasites and the health of the host cells, providing a rich dataset to identify compounds that are both effective and non-toxic.

Detailed Protocol: High-Content Imaging Assay for T. cruzi Amastigotes

This protocol is adapted from established methods for high-content screening of intracellular parasites and is suitable for 384-well microplates.[7][8][9][10]

Materials:

  • Host cells (e.g., 3T3 fibroblasts or human-induced pluripotent stem cell-derived cardiomyocytes).[10][11]

  • T. cruzi trypomastigotes.

  • Assay medium: DMEM, 10% FBS, 1% penicillin-streptomycin.

  • Fixative: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer: 0.1% Triton X-100 in PBS.

  • Staining solution: DAPI (or Hoechst 33342) in PBS for nuclear staining.

  • 384-well, black-walled, clear-bottom imaging plates.

  • Positive control (e.g., Benznidazole).

  • Negative control (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed host cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000-5,000 cells/well in 40 µL of assay medium). Incubate overnight at 37°C, 5% CO2.

  • Infection: Add T. cruzi trypomastigotes to each well at a multiplicity of infection (MOI) of 5-10. Incubate for 2-4 hours to allow for parasite invasion.

  • Compound Addition: After the invasion period, gently wash the wells with fresh, pre-warmed medium to remove non-invaded parasites. Add 40 µL of medium containing the library compounds at the desired final concentration (typically 1-20 µM). Include positive and negative control wells on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. This allows for parasite replication within the host cells.

  • Fixation and Staining:

    • Carefully aspirate the medium.

    • Fix the cells by adding 30 µL of 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Permeabilize the cells with 30 µL of 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Add 30 µL of DAPI staining solution and incubate for 15 minutes in the dark.

    • Wash twice with PBS, leaving 50 µL of PBS in each well for imaging.

  • Image Acquisition: Acquire images using an automated high-content imaging system. Use at least two channels: one for the DAPI stain (to identify host cell nuclei and parasite kinetoplasts) and a brightfield or other channel to delineate the host cell cytoplasm.[7]

  • Image Analysis: Use a customized image analysis algorithm to:

    • Identify and count host cell nuclei.

    • Identify and count intracellular amastigotes (distinguishable by the smaller, brighter DAPI-stained kinetoplasts).

    • Calculate the percentage of infected cells and the number of amastigotes per cell.[9]

Data Analysis and Hit Criteria
  • Primary Readouts:

    • % Inhibition of parasite number = (1 - (Compound_Amastigote_Count / Negative_Control_Amastigote_Count)) * 100

    • Host cell viability = (Compound_Host_Cell_Count / Negative_Control_Host_Cell_Count) * 100

  • Hit Selection: A primary hit is typically defined as a compound that causes a significant reduction in parasite number (e.g., >50% inhibition) without a significant decrease in host cell number (e.g., >80% viability).

  • Z'-factor: This statistical parameter should be calculated for each screening plate using the positive and negative controls to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[12]

Workflow Diagram: Phenotypic Screening

G cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_imaging Imaging cluster_analysis Data Analysis seed Seed Host Cells infect Infect with Parasites seed->infect wash1 Wash infect->wash1 add_compounds Add ATC Library Compounds wash1->add_compounds incubate Incubate (48-72h) add_compounds->incubate fix_stain Fix and Stain Nuclei incubate->fix_stain acquire Acquire Images fix_stain->acquire analyze Image Analysis Algorithm acquire->analyze quantify Quantify Parasite & Host Cell Numbers analyze->quantify hit_id Identify Hits quantify->hit_id

Caption: Phenotypic high-content screening workflow.

Part 2: Target-Based Screening of 5-Amino-1,2,3-triazole-4-carboxamide Libraries

Principle and Rationale

Target-based screening is employed when the molecular target responsible for a disease is known and validated. This approach offers a more direct and mechanistic understanding of a compound's activity. Assays are typically biochemical, measuring the direct interaction of a compound with a purified protein, such as an enzyme or receptor.[13] The advantages include higher throughput, lower cost, and a more straightforward path for structure-activity relationship (SAR) studies. For ATC libraries, a target-based approach can efficiently identify compounds that engage a specific protein of interest.

Application Example: Biochemical Assay for Bacterial SOS Response Inhibition

The ATC scaffold has been identified as an inhibitor of the bacterial SOS DNA damage response.[14] A key event in this pathway is the auto-proteolysis of the LexA repressor protein, which is mediated by RecA. A fluorescence-based assay that monitors the cleavage of a labeled LexA substrate can be adapted for HTS to find inhibitors of this process.[15]

Detailed Protocol: Fluorescence Polarization Assay for LexA Cleavage

This protocol is based on the principles of fluorescence polarization (FP) protease assays and is suitable for HTS in 384-well format.[13][16] FP measures the change in the rotational speed of a fluorescent molecule. A large, intact fluorescent substrate tumbles slowly in solution, emitting highly polarized light. Upon cleavage by a protease, the smaller fluorescent fragment tumbles faster, resulting in a decrease in polarization.

Materials:

  • Purified RecA protein.

  • Purified, fluorescently labeled LexA substrate (e.g., a peptide or protein fragment containing the cleavage site and a fluorophore like FITC).

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2, 1 mM ATPγS.

  • 384-well, low-volume, black assay plates.

  • Positive control (e.g., a known inhibitor or no RecA).

  • Negative control (DMSO).

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the ATC library compounds (typically in DMSO) to the 384-well assay plates.

  • Reagent Preparation: Prepare a master mix of the LexA substrate in assay buffer. Prepare a separate solution of RecA in assay buffer.

  • Assay Initiation:

    • Dispense 10 µL of the LexA substrate solution to all wells of the assay plate.

    • Incubate for 5-10 minutes at room temperature to allow for compound-substrate interaction.

    • Initiate the reaction by dispensing 10 µL of the RecA solution to all wells (except for positive control wells where buffer is added instead).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined during assay development to be within the linear range of the reaction.

  • Signal Detection: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis and Hit Criteria
  • Primary Readout: The change in millipolarization (mP) units. Inhibitors will prevent the cleavage of the substrate, resulting in a higher mP value compared to the negative (uninhibited) control.

  • % Inhibition: Calculate the percentage of inhibition for each compound.

  • Hit Selection: Primary hits are compounds that show a statistically significant level of inhibition (e.g., >3 standard deviations from the mean of the negative controls, or >50% inhibition).

Workflow Diagram: Biochemical Screening

G cluster_plate_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection & Analysis plate_compounds Plate ATC Library Compounds add_substrate Add Fluorescent Substrate plate_compounds->add_substrate add_enzyme Add Enzyme (e.g., RecA) add_substrate->add_enzyme incubate Incubate (30-60 min) add_enzyme->incubate read_fp Read Fluorescence Polarization incubate->read_fp calc_inhibition Calculate % Inhibition read_fp->calc_inhibition hit_id Identify Hits calc_inhibition->hit_id

Caption: Target-based biochemical screening workflow.

Part 3: Essential Counter-Screening and Hit Validation

Principle and Rationale

A primary HTS campaign will inevitably generate a number of false positives and compounds that exhibit non-specific activity (e.g., cytotoxicity). It is crucial to perform counter-screens to eliminate these artifacts and prioritize genuine hits for further development.[17] A standard counter-screen for any cell-based assay is a general cell viability assay to identify cytotoxic compounds.[8]

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This is a robust, homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[17][18][19][20][21] It is highly amenable to HTS.[6]

Materials:

  • A representative cell line (e.g., HEK293 or the host cell line from the primary screen).

  • Cell culture medium.

  • 384-well, solid white assay plates.

  • ATP-based luminescent reagent kit (e.g., CellTiter-Glo®).[19][20][21]

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at an appropriate density (e.g., 2,500 cells/well in 25 µL of medium) and incubate overnight.[20][21]

  • Compound Addition: Add the hit compounds from the primary screen to the cells at the same concentration used in the primary assay.

  • Incubation: Incubate for the same duration as the primary assay (e.g., 48-72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[20] Add a volume of the luminescent reagent equal to the volume in the well (e.g., 25 µL).

  • Signal Stabilization and Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis.[20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20] Read the luminescence on a plate reader.

Data Summary and Hit Progression

The data from primary and secondary assays should be compiled to guide hit selection. A compound is considered a promising lead if it demonstrates potent activity in the primary assay and minimal cytotoxicity in the counter-screen.

ParameterPhenotypic Screen (Anti-T. cruzi)Biochemical Screen (LexA Cleavage)Cell Viability Counter-Screen
Plate Format 384-well, clear bottom384-well, black384-well, white
Primary Readout % infected cells, # of parasitesFluorescence Polarization (mP)Relative Luminescence Units (RLU)
Typical Hit Criterion >50% parasite inhibition>50% inhibition of cleavage>80% cell viability
Z'-factor Target > 0.5> 0.5> 0.5
Follow-up Action Confirm hits, determine EC50Confirm hits, determine IC50Deprioritize cytotoxic compounds

Conclusion

The 5-amino-1,2,3-triazole-4-carboxamide scaffold represents a rich source of chemical matter for drug discovery. The successful prosecution of HTS campaigns against libraries of these compounds requires a thoughtful selection of assays that align with the research goals. Phenotypic screening offers a powerful method for discovering novel biological activities in a physiologically relevant context, while target-based assays provide a direct and efficient means of identifying compounds that modulate a specific protein. In all HTS endeavors, rigorous data analysis, including the use of appropriate statistical controls and the implementation of counter-screens to eliminate cytotoxic and artifactual hits, is paramount for the identification of high-quality, progressible lead compounds.

References

  • Valdez-Chavez, P., et al. (2011). High-content imaging for automated determination of host-cell infection rate by the intracellular parasite Trypanosoma cruzi. PMC. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PMC. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Neira, J. L., et al. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Microbiology. Retrieved from [Link]

  • Stojanovski, L., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sulpice, E., et al. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. PLOS Neglected Tropical Diseases. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • CLYTE Technologies. (2026). The Gold Standard: Selecting the Best Cell Viability Assay for High-Throughput Screening (HTS). Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • de Muylder, G., et al. (2018). Development of an automated image analysis protocol for quantification of intracellular forms of Leishmania spp. PLOS ONE. Retrieved from [Link]

  • Sulpice, E., et al. (2012). An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages. PubMed. Retrieved from [Link]

  • Sykes, M. L., & Avery, V. M. (2015). Development and application of a sensitive, phenotypic, high-throughput image-based assay to identify compound activity against Trypanosoma cruzi amastigotes. PubMed. Retrieved from [Link]

  • Pharma IQ. (2013). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • ResearchGate. (2025). High-Content Assay for Measuring Intracellular Growth of Leishmania in Human Macrophages. Retrieved from [Link]

  • NIH. (2012). Protease Assays. Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (2022). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the fluorescent protease assay. Retrieved from [Link]

  • Dantas, R. F., et al. (2020). Past and future of trypanosomatids high-throughput phenotypic screening. SciELO. Retrieved from [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

  • Dantas, R. F., et al. (2020). Past and future of trypanosomatids high-throughput phenotypic screening. ScienceOpen. Retrieved from [Link]

  • Nagai, M., et al. (2021). A Novel High-Content Screening-Based Method for Anti-Trypanosoma cruzi Drug Discovery Using Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. PMC. Retrieved from [Link]

  • Usiena air. (2022). Nanobodies targeting LexA autocleavage disclose a novel suppression strategy of SOS-response pathway. Retrieved from [Link]

  • Alonso-Padilla, J., & Rodríguez, A. (2014). High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery. PLOS Neglected Tropical Diseases. Retrieved from [Link]

  • NIH. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]

  • Salk Institute. (n.d.). A3 HTS Quick Start Guide. Retrieved from [Link]

  • Flow Cytometry Core Facility. (2025). BD LSRFortessa High Throughput System (HTS) Setup. Retrieved from [Link]

  • TSRI Flow Core. (n.d.). HTS Symphony Plate Acquisition User Guide SOP-015. Retrieved from [Link]

  • Andersen, J. T., et al. (2009). Novel Fluorescence-Assisted Whole-Cell Assay for Engineering and Characterization of Proteases and Their Substrates. Applied and Environmental Microbiology. Retrieved from [Link]

  • Wang, Y., et al. (2024). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay development and high-throughput screen (HTS). Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Protocol. Retrieved from [Link]

Sources

Method

Advanced Protocol: Antimicrobial Susceptibility Testing for Novel Triazole Carboxamides

Introduction & Mechanistic Basis Triazole carboxamides represent a structural evolution of the azole pharmacophore, designed to enhance binding affinity to the heme cofactor of lanosterol 14 -demethylase (CYP51) . Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis

Triazole carboxamides represent a structural evolution of the azole pharmacophore, designed to enhance binding affinity to the heme cofactor of lanosterol 14


-demethylase (CYP51) . Unlike first-generation azoles, the carboxamide moiety often facilitates additional hydrogen bonding within the enzyme's active site, potentially overcoming resistance mechanisms seen in Aspergillus fumigatus (e.g., TR34/L98H mutations).

However, this chemical class presents unique challenges in susceptibility testing:

  • Lipophilicity: High LogP values require precise solvent handling to prevent precipitation in aqueous media.

  • Trailing Endpoints: Like other azoles, these compounds often exhibit "trailing" growth (partial inhibition) rather than sharp cutoffs, complicating Minimum Inhibitory Concentration (MIC) determination.[1]

  • pH Sensitivity: The potency of triazole carboxamides is strictly pH-dependent; acidic environments can protonate the triazole ring, reducing heme coordination.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the specific blockade of the ergosterol pathway by triazole carboxamides.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate ToxicSterols Toxic Methylated Sterols (Accumulate) CYP51->ToxicSterols Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Triazole Triazole Carboxamide (Inhibitor) Triazole->CYP51 Blocks Heme Iron Membrane Fungal Membrane Destabilization ToxicSterols->Membrane Disrupts Ergosterol->Membrane Maintains

Figure 1: Mechanism of Action. Triazole carboxamides bind the CYP51 heme iron, blocking ergosterol synthesis and causing toxic sterol accumulation.

Chemical Preparation & Handling

Critical Constraint: Triazole carboxamides are prone to precipitation in RPMI 1640 if the solvent ratio is incorrect.

Solvent Selection
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Alternative: Acetone (only if DMSO solubility is <1 mg/mL).

  • Prohibited: Ethanol (often causes evaporation issues and protein precipitation in media).

Stock Solution Protocol
  • Weighing: Weigh the compound powder into a sterile glass vial (avoid plastic initially to prevent sorption).

  • Dissolution: Dissolve to a concentration 100x higher than the highest desired test concentration.

    • Example: For a test range of 0.03 – 16

      
      g/mL, prepare a stock of 1600 
      
      
      
      g/mL
      .
  • Sterilization: Do not filter sterilize. Lipophilic compounds bind to membrane filters (PES/PVDF), significantly lowering the actual concentration. DMSO stocks are self-sterilizing against most vegetative microbes.

Broth Microdilution Assay (CLSI M27-Ed4 / M38-Ed3 Adapted)

This protocol adapts the CLSI M27-Ed4 standard for yeasts and M38-Ed3 for molds, optimized for triazole carboxamides.

A. Media Formulation

Standard RPMI 1640 must be buffered to pH 7.0


 0.1. Unbuffered RPMI shifts to acidic pH during fungal metabolism, artificially raising the MIC of azoles.
ComponentConcentrationPurpose
RPMI 1640 Powder10.4 g/LBasal medium
MOPS Buffer 0.165 M (34.53 g/L) Critical for Azole Stability
Glucose20 g/L (2%)Carbon source
pH AdjustmentNaOH to pH 7.0Physiological relevance
B. Inoculum Preparation[2][3]
  • Yeasts (Candida spp.): Pick 5 colonies (>1mm) from 24h culture.[2] Suspend in saline. Adjust to

    
     to 
    
    
    
    cells/mL
    (0.5 McFarland). Dilute 1:1000 in RPMI-MOPS.
    • Final Test Inoculum:

      
       to 
      
      
      
      CFU/mL.
  • Molds (Aspergillus spp.): Harvest conidia with Tween 20. Adjust to

    
     to 
    
    
    
    CFU/mL
    .
C. Plate Setup & Dilution Workflow

The following workflow ensures the final DMSO concentration remains <1% to prevent solvent toxicity.

Workflow cluster_0 Step 1: Stock Prep cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Assay Plate Stock Master Stock (100% DMSO) 1600 µg/mL Inter Intermediate Plate (RPMI Media) Dilute 1:50 Stock->Inter 20µL Stock + 980µL Media Conc 2x Conc. (32 µg/mL) 2% DMSO Well Test Well (96-well) Add 100µL Intermediate + 100µL Inoculum Inter->Well Transfer 100µL Final Final Conc. (16 µg/mL) 1% DMSO

Figure 2: Dilution Scheme. The Intermediate Step is crucial to lower DMSO content before contacting the fungi.

Incubation & Reading (The "Trailing" Effect)

Incubation Conditions[1][2][3][4]
  • Yeasts: 35°C for 24h (primary read) and 48h (confirmation).

  • Molds: 35°C for 48h.

  • Atmosphere: Ambient air (do not use CO

    
    ).
    
Endpoint Determination (Crucial for Triazoles)

Triazole carboxamides are fungistatic , not fungicidal. You will often see a "trailing" haze of growth at high concentrations.[1][3]

The 50% Inhibition Rule: Unlike Amphotericin B (which requires 100% clearance), the MIC for azoles is defined as the lowest concentration causing a


50% reduction in turbidity  compared to the growth control.
ScoreVisual AppearanceInterpretation for Triazoles
4No reduction (turbid)Resistant
3Slight reductionResistant
2Prominent decrease (~50%) MIC Endpoint
1Slight hazeSusceptible
0Optically clearSusceptible

Technical Note: If using a spectrophotometer (OD


), calculate MIC as:


Quality Control (QC)

Every batch of RPMI-MOPS and every new synthesis of triazole carboxamide must be validated against CLSI-defined reference strains.

Recommended QC Strains & Expected Ranges (Fluconazole/Voriconazole proxy):

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus fumigatus ATCC MYA-3626

If your novel compound falls outside the expected range for standard azoles by >2 dilutions, investigate solubility issues or degradation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[5][6][7] Wayne, PA: CLSI.[8] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-Ed3). Wayne, PA: CLSI.[8] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[2][9] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[2]Link

  • Revankar, S. G., et al. (1998). "The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent."[1][10][11] Antimicrobial Agents and Chemotherapy, 42(11), 3026-3028. Link

  • Warrilow, A. G., et al. (2013). "CYP51: The target of azole antifungal drugs."[12] Chemical Biology, 3, 421-436. (Provides mechanistic grounding for CYP51 inhibition).[13]

Sources

Application

Application Notes and Protocols for the Flow Chemistry Synthesis of 5-Amino-1,2,3-Triazoles

Introduction: The Strategic Advantage of Flow Chemistry for 5-Amino-1,2,3-Triazole Synthesis The 5-amino-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Flow Chemistry for 5-Amino-1,2,3-Triazole Synthesis

The 5-amino-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] Traditional batch synthesis of these heterocycles, however, often involves hazardous intermediates, such as organic azides, and can be challenging to scale up safely and efficiently.[3] Continuous flow chemistry offers a paradigm shift, providing a safer, more efficient, and scalable alternative for the synthesis of these valuable compounds.[4]

This guide provides detailed application notes and protocols for the synthesis of 5-amino-1,2,3-triazoles using flow chemistry. We will delve into the causality behind experimental choices, offering insights honed from field-proven applications. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

The primary advantages of employing flow chemistry for this class of compounds include:

  • Enhanced Safety: The small reaction volumes inherent in flow reactors significantly mitigate the risks associated with handling potentially explosive azide intermediates.[3][5][6] This allows for reactions to be performed under conditions that would be unsafe in a batch setting.

  • Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and fewer byproducts.[7]

  • Rapid Optimization and Scalability: The continuous nature of flow chemistry allows for rapid screening of reaction conditions and straightforward scaling of production by simply extending the operation time or using larger reactors.[7][8]

  • Automation and Integration: Flow systems can be readily automated for multistep syntheses, minimizing manual intervention and enabling 24/7 operation.

Core Synthesis Strategy: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Flow

A prevalent and highly efficient method for the synthesis of 1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11] This reaction typically involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively yield the 1,4-disubstituted 1,2,3-triazole.[9][11] For the synthesis of 5-amino-1,2,3-triazoles, activated methylene compounds like malononitrile can react with azides.

The general workflow for the synthesis of 5-amino-1,2,3-triazoles in a continuous flow system is depicted below.

Flow_Synthesis_Workflow cluster_0 Reagent Delivery cluster_1 Flow Reactor System cluster_2 Work-up & Collection ReagentA Aryl Azide Precursor (e.g., Aniline) PumpA Pump A ReagentA->PumpA ReagentB Azide Source (e.g., TMSN3) PumpB Pump B ReagentB->PumpB ReagentC Activated Methylene (e.g., Malononitrile) PumpC Pump C ReagentC->PumpC Mixer1 T-Mixer PumpA->Mixer1 PumpB->Mixer1 Mixer2 T-Mixer PumpC->Mixer2 Reactor1 Heated Coil Reactor 1 (Azide Formation) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Heated Coil Reactor 2 (Cycloaddition) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Purification In-line Purification (e.g., Scavenger Column) BPR->Purification Collection Product Collection Purification->Collection caption General workflow for the continuous synthesis of 5-amino-1,2,3-triazoles.

Caption: General workflow for the continuous synthesis of 5-amino-1,2,3-triazoles.

Application Note 1: Automated Multistep Synthesis of 5-Amino-4-cyano-1,2,3-triazoles

This application note details a fully automated, multistep flow synthesis starting from aniline derivatives to yield 5-amino-4-cyano-1,2,3-triazoles. This approach showcases the power of integrating synthesis and purification steps within a single, contained flow system, enhancing both safety and efficiency.

Causality Behind Experimental Choices
  • In Situ Azide Generation: The synthesis begins with the in-situ formation of aryl azides from the corresponding anilines. This is a critical safety feature, as it avoids the isolation and handling of potentially explosive aryl azide intermediates.[3] The use of trimethylsilyl azide (TMSN3) is often preferred due to its solubility in organic solvents.

  • In-line Purification: A key innovation in this process is the use of in-line scavenger columns to remove unreacted starting materials and byproducts. This not only ensures high product purity but is also crucial for process safety by eliminating toxic and hazardous contaminants before further reaction or collection. For instance, scavenger resins can effectively remove excess anilines and hydrazoic acid (formed from the hydrolysis of TMSN3).

  • Heated Reaction Coils: The cycloaddition reaction between the aryl azide and malononitrile is often accelerated by heating. Flow reactors with heated coils provide excellent heat transfer and precise temperature control, leading to rapid reaction rates and high conversions.

  • Automation: The entire multistep sequence, including reagent delivery, reaction, purification, and collection, can be automated using software-controlled pumps and valves.[12] This enables unattended operation for extended periods, significantly increasing productivity.

Experimental Protocol: Automated Synthesis of 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile

This protocol is adapted from a published procedure and serves as a representative example.

Reagents and Stock Solutions:

  • Solution A (Aniline): 4-chloroaniline (1.0 M) in acetonitrile (MeCN).

  • Solution B (Azide Source): Trimethylsilyl azide (TMSN3) (1.1 M) in MeCN.

  • Solution C (Cycloaddition Partner): Malononitrile (1.5 M) in MeCN.

Flow System Setup:

  • Three pumps for delivering solutions A, B, and C.

  • A T-mixer for combining solutions A and B.

  • A heated coil reactor (e.g., 10 mL PFA tubing) for azide formation (Reactor 1).

  • A T-mixer for introducing solution C.

  • A second heated coil reactor (e.g., 10 mL PFA tubing) for the cycloaddition reaction (Reactor 2).

  • An in-line scavenger column packed with appropriate resins (e.g., a silica-based scavenger for excess malononitrile).

  • A back-pressure regulator (BPR) to maintain a constant pressure and prevent solvent degassing.

  • An automated collection system.

Step-by-Step Methodology:

  • System Priming: Prime all pumps and tubing with the respective solvent (MeCN).

  • Azide Formation:

    • Pump Solution A (4-chloroaniline) at a flow rate of 0.2 mL/min.

    • Pump Solution B (TMSN3) at a flow rate of 0.22 mL/min.

    • Combine the two streams in a T-mixer.

    • Pass the combined stream through Reactor 1, heated to 80 °C. The residence time in this reactor will be approximately 23 minutes.

  • Cycloaddition Reaction:

    • Pump Solution C (malononitrile) at a flow rate of 0.3 mL/min.

    • Combine the output from Reactor 1 with Solution C in a second T-mixer.

    • Pass the resulting mixture through Reactor 2, heated to 100 °C. The residence time in this reactor will be approximately 14 minutes.

  • In-line Purification and Collection:

    • Pass the output from Reactor 2 through the scavenger column at ambient temperature.

    • Maintain a system pressure of 7 bar using the BPR.

    • Collect the purified product stream in an automated fraction collector.

  • Product Isolation: Evaporate the solvent from the collected fractions to obtain the desired 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile.

Quantitative Data Summary
EntryStarting AnilineProductOverall Yield (%)Purity (%)
14-Chloroaniline5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile78>95
24-Methoxyaniline5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonitrile73>90
34-Nitroaniline5-Amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbonitrile87>95

Application Note 2: Regioselective Synthesis of 2-Substituted 5-Amino-1,2,3-triazoles

While the copper-catalyzed Huisgen cycloaddition typically yields 1,4-disubstituted triazoles, flow chemistry can also be adapted for the selective synthesis of other regioisomers, such as 2-substituted 1,2,3-triazoles.[7] This demonstrates the versatility of flow systems in controlling reaction pathways.

Causality Behind Experimental Choices
  • Diazonium Salt Chemistry: This approach utilizes the in-situ generation of diazonium salts from anilines.[7] Similar to azide chemistry, the continuous generation and immediate consumption of these reactive intermediates in a flow system significantly enhances safety.[7]

  • Multi-step Telescoped Synthesis: The synthesis involves a three-step sequence: diazotization, reaction with malononitrile, and a final copper(II)-catalyzed cyclization.[7] Telescoping these steps in a continuous flow process without isolating intermediates improves efficiency and reduces waste.

  • Inline Quenching: To manage the potential hazards of reactive diazonium species, an inline quenching step can be incorporated to neutralize any unreacted diazonium salts before they accumulate.[7]

Experimental Protocol: Three-Step Continuous Flow Synthesis of 5-Amino-2-aryl-2H-[3][5][12]-triazole-4-carbonitriles

This protocol is based on a reported three-step synthesis.[7]

Three_Step_Flow_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Cyclization Aniline Aniline Solution Mixer1 T-Mixer Aniline->Mixer1 NaNO2 NaNO2 Solution NaNO2->Mixer1 Reactor1 Coil Reactor 1 (0-5 °C) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Malononitrile Malononitrile Solution Malononitrile->Mixer2 Reactor2 Coil Reactor 2 (Room Temp) Mixer2->Reactor2 Mixer3 T-Mixer Reactor2->Mixer3 CuCatalyst Cu(II) Catalyst Solution CuCatalyst->Mixer3 Reactor3 Heated Coil Reactor 3 Mixer3->Reactor3 Product Product Stream Reactor3->Product caption Schematic of a three-step telescoped flow synthesis.

Caption: Schematic of a three-step telescoped flow synthesis.

Step-by-Step Methodology:

  • Diazotization:

    • A solution of the aniline in an appropriate acidic medium is continuously mixed with a solution of sodium nitrite in a T-mixer at low temperature (0-5 °C) in the first coil reactor to generate the diazonium salt in situ.

  • Coupling with Malononitrile:

    • The output stream containing the diazonium salt is then mixed with a solution of malononitrile in a second T-mixer.

    • This mixture passes through a second coil reactor at room temperature to form the arylhydrazone intermediate.

  • Copper-Catalyzed Cyclization:

    • The stream containing the intermediate is then combined with a solution of a copper(II) catalyst (e.g., copper(II) acetate) in a third T-mixer.

    • The final mixture is passed through a heated coil reactor to effect the cyclization to the desired 2-aryl-5-amino-1,2,3-triazole-4-carbonitrile.

  • Work-up and Isolation:

    • The product stream is collected, and the final product is isolated using standard extraction and purification techniques.

This multi-step, telescoped approach in flow provides a powerful strategy for the regioselective synthesis of 2-substituted 5-amino-1,2,3-triazoles with excellent control over reaction conditions and enhanced safety.[7]

Conclusion and Future Outlook

Flow chemistry has emerged as a transformative technology for the synthesis of 5-amino-1,2,3-triazoles, offering significant advantages in terms of safety, efficiency, and scalability.[4] The ability to safely handle hazardous intermediates like azides and diazonium salts in a continuous manner opens up new avenues for chemical synthesis that are often challenging in traditional batch processes.[3][7] The protocols and application notes presented here provide a solid foundation for researchers and drug development professionals to leverage the power of flow chemistry for the rapid and reliable synthesis of this important class of heterocycles. Future developments in this field are likely to focus on the integration of more complex multi-step syntheses, the use of novel supported catalysts for enhanced sustainability, and the incorporation of real-time analytics for process optimization and control.

References

  • Baxendale, I. R., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(5), 1583-1590. [Link]

  • Ötvös, S. B., & Fülöp, F. (2015). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology, 5(10), 4926-4941. [Link]

  • Innosyn. (n.d.). Azide chemistry made safely. Innosyn News. [Link]

  • Cantillo, D., et al. (2014). Multistep flow synthesis of 5-amino-2-aryl-2H-[3]-triazole-4-carbonitriles. Chemistry–A European Journal, 20(43), 14069-14074. [Link]

  • Baxendale, I. R., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(5), 1583-1590. [Link]

  • Ötvös, S. B., & Fülöp, F. (2015). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology, 5(10), 4926-4941. [Link]

  • Gemoets, H. P. L., et al. (2016). Safe generation and use of bromine azide under continuous flow conditions - selective 1,2-bromoazidation of olefins. Organic & Biomolecular Chemistry, 14(2), 485-488. [Link]

  • TKS Publisher. (n.d.). Safe use of azides in continuous flow. [Link]

  • Ötvös, S. B., & Fülöp, F. (2015). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology, 5(10), 4926-4941. [Link]

  • Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Gemoets, H. P. L., et al. (2016). Safe generation and use of bromine azide under continuous flow conditions - selective 1,2-bromoazidation of olefins. Organic & Biomolecular Chemistry, 14(2), 485-488. [Link]

  • Gutmann, B., et al. (2015). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous flow. Beilstein Journal of Organic Chemistry, 11, 1267-1274. [Link]

  • Baxendale, I. R., et al. (2011). Table 2 5-Amino-4-cyano-1,2,3-triazoles generated by the automated flow... ResearchGate. [Link]

  • de Souza, J. M., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(14), 3586-3617. [Link]

  • Gutmann, B., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 19(11), 1548-1563. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 5‐amino‐1,2,3‐triazoles. [Link]

  • JETIR. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Journal of Emerging Technologies and Innovative Research, 6(4). [Link]

  • Popova, E. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. [Link]

  • Liu, Y., & Topczewski, J. J. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(14), 5962-5966. [Link]

  • García-López, E., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 183. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999825. [Link]

  • Strokova, S. V., et al. (2022). SYNTHESIS AND STUDY OF NEW 5-AMINO-1,2,3-TRIAZOLES AS POTENTIAL ANTITUMOR AGENTS. ResearchGate. [Link]

  • Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(46), 30125-30132. [Link]

  • ResearchGate. (n.d.). Synthesis of Aminotriazoles. [Link]

  • Baxendale, I. R., et al. (2011). ChemInform Abstract: A Fully Automated, Multistep Flow Synthesis of 5-Amino-4-cyano-1,2,3-triazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Popova, E. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. [Link]

  • Zhang, J., et al. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Advances, 8(13), 7016-7023. [Link]

  • D'Anna, F., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(6), 461-468. [Link]

  • Kutyashev, I. B., et al. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 19(35), 7696-7708. [Link]

  • Guesmi, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8469. [Link]

Sources

Method

Microwave-assisted synthesis of 5-amino-1,2,3-triazole-4-carboxamides

Application Note & Protocol Accelerated Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides via Microwave Irradiation: A Modern Approach for Medicinal Chemistry Audience: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides via Microwave Irradiation: A Modern Approach for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a highly novel and privileged scaffold in modern medicinal chemistry, showing promise in the development of new therapeutics.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of ATC derivatives using microwave-assisted organic synthesis (MAOS). By leveraging the unique heating mechanism of microwave irradiation, this method drastically reduces reaction times from hours to minutes, improves yields, and enhances product purity compared to conventional thermal methods.[3][4][5] This protocol is designed to be a self-validating system, offering researchers a robust and efficient pathway to accelerate structure-activity relationship (SAR) studies and advance drug discovery programs.[1][6]

Introduction: The Power of Microwave Chemistry

The quest for novel bioactive compounds is a cornerstone of pharmaceutical research. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has recently emerged as a valuable building block in this endeavor, with demonstrated activity in programs targeting infectious diseases and modulating bacterial response pathways.[2][7][8] Traditional synthesis of such heterocyclic systems often involves lengthy reaction times and high temperatures, creating bottlenecks in the drug discovery pipeline.

Microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[5][9] Unlike conventional heating which relies on slow conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[10][11][12] This process, driven by dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and highly efficient volumetric heating.[13][14]

The primary advantages of this technology include:

  • Dramatic Speed Increase: Reactions are often completed in minutes instead of hours.[3]

  • Higher Yields & Purity: Rapid heating minimizes the formation of decomposition products and side reactions.[5][9]

  • Energy Efficiency: Only the reaction mixture is heated, not the vessel, saving significant energy.[5][12]

  • Enhanced Reproducibility: Precise control over temperature and pressure leads to more consistent outcomes.[14]

This guide details a robust protocol for a base-catalyzed [3+2] cycloaddition to form the ATC core, optimized for a dedicated laboratory microwave synthesizer.

Reaction Principle and Mechanistic Rationale

The synthesis proceeds via a base-catalyzed cycloaddition between an organic azide (1 ) and an α-cyanoacetamide (2 ).

Mechanism Overview:

  • Deprotonation: A base, such as sodium ethoxide, deprotonates the α-carbon of the cyanoacetamide (2 ), which is acidic due to the adjacent electron-withdrawing cyano and carbonyl groups. This generates a stabilized carbanion.

  • Nucleophilic Attack: The resulting nucleophilic carbanion attacks the terminal nitrogen atom of the organic azide (1 ).

  • Cyclization & Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable, aromatic 5-amino-1,2,3-triazole-4-carboxamide ring system (3 ).[7][15]

Microwave irradiation is exceptionally effective for this transformation. The polar intermediates and the typically polar solvents used (e.g., DMF, DMSO) absorb microwave energy efficiently, leading to a rapid increase in the internal temperature of the solution. This superheating effect, contained within a sealed vessel, dramatically accelerates the rate-limiting steps of the reaction, enabling completion in a fraction of the time required by conventional refluxing.[11][16]

cluster_reactants Reactants cluster_conditions Reaction Conditions R_Azide R¹-N₃ (Organic Azide, 1) Product 5-Amino-1,2,3-triazole-4-carboxamide (Product, 3) R_Azide->Product Cyanoacetamide NC-CH₂-C(O)NHR² (α-Cyanoacetamide, 2) Cyanoacetamide->Product Base Base (e.g., NaOEt) Base->Product Microwave Microwave Irradiation (e.g., 120°C, 10 min) Microwave->Product Solvent Polar Solvent (e.g., DMF) Solvent->Product

Caption: General reaction scheme for microwave-assisted ATC synthesis.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various substituted azides and cyanoacetamides.

Materials and Equipment

Reagents:

  • Substituted Organic Azide (e.g., Benzyl Azide) (1.0 eq)

  • Substituted 2-Cyanoacetamide (e.g., 2-Cyano-N-phenylacetamide) (1.0 eq)

  • Sodium Ethoxide (NaOEt), 21% w/w in Ethanol (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Hexane

Equipment:

  • Laboratory Microwave Synthesizer (e.g., Biotage Initiator, CEM Discover)[1][17]

  • 10 mL microwave process vials with magnetic stir bars and snap caps/crimp seals

  • Analytical balance

  • Syringes and needles

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Analytical Instruments: Thin Layer Chromatography (TLC), LC-MS, NMR

Step-by-Step Synthesis Procedure

G A 1. Preparation B Add azide (1.0 eq), cyanoacetamide (1.0 eq), and magnetic stir bar to microwave vial. A->B C Add anhydrous DMF (3-5 mL) and sodium ethoxide solution (1.1 eq). B->C D 2. Microwave Irradiation C->D E Seal the vial securely. Place in microwave cavity. D->E F Irradiate: Set Temp = 120°C, Time = 10 min. Power = Variable, Stirring = High. E->F G 3. Workup & Purification F->G H Cool vial to room temperature (automated air jet). G->H I Pour reaction mixture into crushed ice/water (50 mL). H->I J Collect precipitated solid by vacuum filtration. I->J K Wash solid with water, then cold hexane. Dry under vacuum. J->K L 4. Analysis K->L M Check purity via TLC or LC-MS. Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. L->M

Caption: Step-by-step workflow for microwave-assisted ATC synthesis.

  • Reagent Charging: To a 10 mL microwave process vial containing a magnetic stir bar, add the organic azide (e.g., 0.5 mmol, 1.0 eq) and the 2-cyanoacetamide (0.5 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add 4 mL of anhydrous DMF. Using a syringe, add the sodium ethoxide solution (21% in ethanol, ~0.2 mL, 0.55 mmol, 1.1 eq).

  • Vessel Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Program the instrument with the following parameters:

    • Temperature: 120 °C

    • Reaction Time: 10 minutes

    • Absorption Level: Normal (or allow instrument to auto-adjust power)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via an automated compressed air jet) before carefully removing it from the cavity.

  • Product Precipitation: Pour the reaction mixture into a beaker containing ~50 mL of crushed ice and water. A solid product should precipitate. Stir for 10-15 minutes to ensure complete precipitation.[17]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with deionized water (3 x 20 mL) followed by a small amount of cold hexane (1 x 10 mL) to remove non-polar impurities. Dry the product under vacuum to a constant weight.

  • Analysis: The product's identity and purity should be confirmed by LC-MS and NMR spectroscopy.[1][17] Further purification via recrystallization or column chromatography can be performed if necessary.

Safety Precautions
  • Azide Handling: Organic azides are potentially explosive and should be handled with care behind a safety shield. Avoid friction, shock, and excessive heat.

  • Microwave Reactor: Only use a microwave synthesizer specifically designed for chemical reactions. Domestic microwave ovens must not be used due to the risk of explosion from pressure buildup and solvent ignition.[11]

  • Pressurized Reactions: Always ensure the reaction vial is not filled more than halfway and that the seal is secure but not over-tightened.

  • Reagent Handling: Handle sodium ethoxide and DMF in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Expected Results and Data

The microwave-assisted protocol offers significant advantages over conventional heating methods. The following table provides a comparative summary based on typical results.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Temperature 120 °C (Internal)120 °C (External)
Reaction Time 5 - 15 minutes 4 - 24 hours
Typical Yield 85 - 95% 50 - 75%
Purity (Crude) Generally high (>90%)Often requires extensive purification
Energy Usage LowHigh
By-products MinimizedMore prevalent due to prolonged heating

Conclusion

This application note provides a streamlined and highly efficient microwave-assisted protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxamides. By embracing this green chemistry approach, researchers can significantly accelerate the synthesis of compound libraries, enabling faster exploration of structure-activity relationships and shortening the timeline for drug discovery and development.[6][10] The method is robust, scalable for discovery chemistry needs, and offers superior results in terms of speed, yield, and purity.[9]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwave Assisted Organic Synthesis. (2002). Columbia University.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Journal of Drug Delivery and Therapeutics.
  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (2017). Indian Academy of Sciences.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Microwaves in drug discovery and development: A Review. (2026).
  • Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Usiena air - Unisi.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017).
  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2020). PMC.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. WCAIR - University of Dundee.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating hERG Liability in 5-Amino-1,2,3-Triazole-4-Carboxamide Candidates

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: hERG Liability Mitigation / Medicinal Chemistry Optimization Reference ID: ATC-hERG-OPT-2026 Welcome to the Technical Support Center You...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: hERG Liability Mitigation / Medicinal Chemistry Optimization Reference ID: ATC-hERG-OPT-2026

Welcome to the Technical Support Center

You have reached the specialized support hub for the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold. This privileged structure is widely utilized in kinase inhibition (e.g., EGFR, ALK), calcium channel modulation, and anti-parasitic drug discovery (e.g., Chagas disease).

However, high-affinity blockade of the hERG (Kv11.1) potassium channel is a frequent "bug" in this series, primarily driven by the hydrophobic decoration required for primary target potency. This guide provides troubleshooting workflows to "debug" your molecule, reducing cardiotoxicity risk without compromising on-target efficacy.

Module 1: Structural Troubleshooting (SAR & Design)

Issue 1: My ATC candidate shows potent hERG inhibition ( ). Where do I start?

Diagnosis: The hERG pharmacophore is defined by a large, hydrophobic central cavity lined with aromatic residues (Tyr652 and Phe656 ).[1][2] High lipophilicity (cLogP > 3.5) and the presence of basic amines are the primary drivers of binding.

The Fix: The "Lipophilicity Tax" Audit The ATC scaffold itself is polar, but the substituents at the N1-position and the Carboxamide Nitrogen are often lipophilic aromatic rings.

  • Step 1: Calculate cLogP. If > 3.5, you are in the "Danger Zone."

  • Step 2: Polarity Injection. Introduce polar atoms into the hydrophobic tails.

    • Tactical Move: Replace a phenyl ring at the N1 position with a pyridine or pyrimidine . This reduces cLogP and reduces the pi-electron density available for stacking with Phe656.

    • Reference Case: In the optimization of ATCs for Trypanosoma cruzi, mitigation of hERG was achieved by balancing lipophilicity and introducing metabolic soft spots that increased polarity [1].

Issue 2: I have a basic amine in the side chain that is essential for solubility. How do I keep it?

Diagnosis: Basic amines (protonated at physiological pH) form high-energy cation-


 interactions  with the aromatic face of Tyr652 in the hERG pore.

The Fix: pKa Modulation (The "Softening" Strategy) You do not need to remove the amine; you need to lower its pKa so a smaller fraction is ionized at pH 7.4.

Current MoietypKa (approx)Recommended ReplacementNew pKaMechanism
Piperidine ~10-11Morpholine ~8.3Inductive electron withdrawal by Oxygen reduces N basicity.
Piperazine ~9.8N-Acetyl Piperazine NeutralAmide resonance removes basicity (if solubility permits).
Pyrrolidine ~113,3-Difluoropyrrolidine ~8.0Strong inductive effect of Fluorine lowers pKa.
  • Why this works: Reducing the pKa below 7.5 significantly reduces the concentration of the cationic species, weakening the cation-

    
     anchor to Tyr652 [2].
    
Issue 3: My molecule is neutral/zwitterionic but still blocks hERG. Why?

Diagnosis: You are likely facing


-

Stacking
.[3][4] The ATC scaffold is planar. If your N1-substituent is a flat aromatic ring (e.g., phenyl, naphthyl), it can slide between Tyr652 and Phe656 like a key in a lock.

The Fix: The "Twist" (Steric Disruption) Force the molecule out of planarity to disrupt the "glove-fit" in the hERG pore.

  • Protocol: Introduce a substituent (Me, Cl, F) at the ortho-position of the N1-phenyl ring or the carboxamide N-phenyl ring.

  • Result: This creates a steric clash that forces the aromatic ring to twist relative to the triazole core. This 3D geometry is often tolerated by kinase active sites (which are evolved to bind flexible ATP) but is sterically rejected by the rigid cylindrical symmetry of the hERG pore [3].

Module 2: Visualization & Logic Flow

Workflow: hERG Mitigation Decision Tree

The following diagram illustrates the logical flow for troubleshooting hERG liability in ATC candidates.

HERG_Mitigation Start Start: hERG IC50 < 10 µM Check_LogP Check Lipophilicity (cLogP > 3.5?) Start->Check_LogP Check_Basicity Check Basicity (Basic Amine pKa > 8?) Check_LogP->Check_Basicity No Action_LogP STRATEGY 1: Reduce LogP - Replace Phenyl with Pyridine - Add polar tails (OH, SO2Me) Check_LogP->Action_LogP Yes Check_Planarity Check Planarity (Flat Aromatic Systems?) Check_Basicity->Check_Planarity No Action_pKa STRATEGY 2: Modulate pKa - Piperidine -> Morpholine - Add alpha-Fluorine Check_Basicity->Action_pKa Yes Action_Twist STRATEGY 3: Steric Clash - Add Ortho-substituents - Force biaryl twist Check_Planarity->Action_Twist Yes ReTest Re-Test hERG (APC) Check_Planarity->ReTest No (Look for other targets) Action_LogP->ReTest Action_pKa->ReTest Action_Twist->ReTest

Caption: Decision tree for prioritizing structural modifications based on physicochemical properties.

Module 3: Experimental Protocols

Protocol: Automated Patch Clamp (APC) Validation

Do not rely solely on radioligand binding assays (displacement of [3H]-dofetilide), as they generate false negatives for compounds that bind to non-canonical sites or are state-dependent blockers.

Objective: Determine the


 of the ATC candidate on the hERG channel current (

).

Prerequisites:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Positive Control: E-4031 (Known potent blocker).

  • Vehicle: 0.1% DMSO (Max).

Step-by-Step Workflow:

  • Solution Preparation:

    • Extracellular Solution (High Na+): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular Solution (High K+): 20 mM KCl, 110 mM K-Aspartate, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 5 mM Na2-ATP (pH 7.2).

  • Voltage Protocol (The "Standard" Chirp):

    • Hold potential at -80 mV.

    • Pre-pulse: Depolarize to +40 mV for 2 seconds (activates and rapidly inactivates channels).

    • Test Pulse: Repolarize to -50 mV for 2 seconds. Crucial Step: This elicits the "tail current" as channels recover from inactivation into the open state before closing. Measure the peak tail current amplitude.

  • Compound Application:

    • Apply vehicle (buffer + DMSO) for 3 minutes to establish baseline stability (<5% rundown).

    • Apply ATC candidate at increasing concentrations (e.g., 0.1, 1.0, 10, 30

      
      ). Allow 3-5 minutes per concentration for equilibrium.
      
  • Data Analysis:

    • Normalize peak tail current to the pre-compound baseline.

    • Fit data to the Hill equation:

      
      .
      

Interpretation Guide:

  • 
    :  Green Light. Low risk.
    
  • 
    :  Yellow Light. Acceptable only for acute indications or life-threatening diseases (e.g., Oncology). Calculate Safety Margin (hERG 
    
    
    
    / Free
    
    
    ). Target > 30x margin.
  • 
    :  Red Light. High risk of Torsades de Pointes.[4] Initiate structural mitigation (See Module 1).
    

Module 4: Frequently Asked Questions (FAQs)

Q: Does the 5-amino group on the triazole contribute to hERG binding? A: Generally, no. The 5-amino group is a weak hydrogen bond donor and is usually planar with the triazole ring. It is often critical for the primary target (e.g., H-bonding to the hinge region in kinases). The liability usually stems from the substituents attached to the triazole N1 or the amide, not the polar core itself [1].

Q: Can I use "Scaffold Hopping" to fix this? A: Yes. If the ATC scaffold is intractable, consider the 1,2,4-triazole isomer or an imidazole-4-carboxamide . However, be aware that shifting nitrogen positions affects the dipole moment and may alter the H-bond network with your primary target.

Q: Why does my compound show hERG block in Patch Clamp but not in Binding Assays? A: This is a classic "Trapping" issue. Some ATC derivatives may bind to the hERG channel only when it is in the open/inactivated state (use-dependent block). Binding assays are performed at equilibrium often without voltage gating, potentially missing these state-dependent blockers. Trust the Patch Clamp data.

References

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Source: Journal of Medicinal Chemistry (2017).[5][6] URL:[Link] Relevance: Defines the specific SAR and optimization of the ATC scaffold, including solubility and liability mitigation.

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter (2024).[4][7] URL:[Link] Relevance: Authoritative review on pKa modulation and lipophilicity reduction strategies.

  • Structural basis of hERG binding: The role of Tyr652 and Phe656. Source: Molecular Pharmacology (2002). URL:[Link] Relevance: Foundational paper explaining the pi-stacking mechanism that necessitates the "steric twist" strategy.

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry. Source: Bioorganic Chemistry (2019). URL:[Link] Relevance: Reviews the broad biological applications and structural properties of the triazole linker.

Sources

Optimization

Technical Support Center: Assessing the Mutagenicity of 5-Amino-1,2,3-Triazole-4-Carboxamides

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the potential mutagenicity of 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivatives. This class of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the potential mutagenicity of 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivatives. This class of compounds has shown promise in various therapeutic areas, including as antitrypanosomal agents, but their structural alerts, particularly the primary amino group on the triazole ring, necessitate a thorough evaluation of their genotoxic potential.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of mutagenicity assessment.

Frequently Asked Questions (FAQs)

Q1: What are 5-amino-1,2,3-triazole-4-carboxamides (ATCs) and why are they of interest?

A1: 5-Amino-1,2,3-triazole-4-carboxamides (ATCs) are a class of heterocyclic compounds. They serve as versatile scaffolds in medicinal chemistry due to their unique chemical properties and ability to form multiple hydrogen bonds, making them effective for targeting various biological pathways. For instance, specific ATC series have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][4] Their novelty and synthetic accessibility make them attractive for drug discovery programs.[1][5]

Q2: Why is mutagenicity a specific concern for the ATC scaffold?

A2: The primary concern stems from the 5-amino group, which makes the ATC scaffold structurally related to aromatic amines. Aromatic and heteroaromatic amines are a well-known class of compounds that can become mutagenic after metabolic activation.[6][7][8] This activation can transform the amine into a reactive electrophilic species capable of forming covalent adducts with DNA, which can lead to mutations if not repaired.[6] For example, a known liability in some drug candidates is the potential in-vivo release of mutagenic aromatic amines.[1]

Q3: What is the likely mechanism of mutagenicity for these compounds?

A3: The proposed mechanism mirrors that of other aromatic amines. It involves initial N-hydroxylation by cytochrome P450 enzymes (primarily CYP1A2) to form a reactive N-hydroxylamine.[6][7] This intermediate can then be further activated, for example through O-acetylation or sulfation, or directly form a highly reactive nitrenium ion.[7] This electrophile can then attack nucleophilic sites on DNA bases, particularly the C8 position of guanine, forming a DNA adduct.[9] Such adducts can disrupt DNA replication and lead to frameshift or base-pair substitution mutations.[9][10]

Q4: What is the standard battery of tests for assessing mutagenicity?

A4: Regulatory agencies worldwide recommend a tiered approach for genotoxicity testing.[11][12] The standard initial screening battery typically includes:

  • A bacterial reverse mutation test (Ames test): To detect gene mutations (base-pair substitutions and frameshifts).[13][14]

  • An in vitro mammalian cell assay: Typically the micronucleus test, which detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[15][16][17]

  • An in vivo genotoxicity test is often required if in vitro tests are positive to assess the effect in a whole animal system.

Q5: What are the regulatory expectations for mutagenicity testing in drug development?

A5: Regulatory bodies like the EMA and FDA, following ICH M7 guidelines, require a thorough assessment of mutagenic impurities in pharmaceuticals to limit potential carcinogenic risk.[18] The goal is to identify and control DNA reactive substances to a level that poses negligible risk. A positive finding in early screening assays can significantly impact the development trajectory of a drug candidate, often requiring extensive follow-up studies or redesign of the molecule to mitigate the risk.[2][3]

Genotoxicity Testing Strategy

A tiered or staged approach is recommended for evaluating the genotoxic potential of novel ATC compounds. This ensures a comprehensive assessment while conserving resources.

G cluster_0 Stage 0: In Silico & Preliminary Assessment cluster_1 Stage 1: In Vitro Core Battery cluster_2 Stage 2: In Vivo Follow-up (If Stage 1 is Positive) cluster_3 Decision Point a Structure-Activity Relationship (SAR) Analysis (e.g., presence of aromatic amine-like moiety) b Bacterial Reverse Mutation Assay (Ames Test, OECD 471) - With and without S9 activation a->b c In Vitro Mammalian Cell Micronucleus Test (OECD 487) - Detects clastogens & aneugens f Negative in Stage 1 -> Low Concern b->f Negative Result g Positive in Stage 1 -> Proceed to Stage 2 b->g Positive Result c->f Negative Result c->g Positive Result d In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) e In Vivo Mammalian Comet Assay (OECD 489) - Measures DNA strand breaks in target tissues h Positive in Stage 2 -> Significant Genotoxic Concern -> Mitigate or Terminate d->h Positive Result i Negative in Stage 2 -> Potential for 'non-relevant' in vitro positive -> Further investigation may be needed d->i Negative Result e->h Positive Result e->i Negative Result g->d

Caption: Tiered strategy for genotoxicity testing of ATC compounds.

Troubleshooting Experimental Assays

This section provides solutions to common issues encountered during the mutagenicity testing of ATC compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses histidine-auxotrophic strains of Salmonella typhimurium to detect chemical mutagens.[14] A positive result is indicated by a dose-dependent increase in the number of revertant colonies that can synthesize their own histidine.[14][19]

Troubleshooting Flowchart: Ames Test

G start Ames Test Issue Observed q1 High Revertants in Negative Control? start->q1 q2 No Response with Positive Control? q1->q2 No sol1 Check for contamination (reagents, water). Verify strain genotype (crystal violet, ampicillin resistance). Ensure trace histidine/biotin is at correct concentration. q1->sol1 Yes q3 Cytotoxicity Observed? q2->q3 No sol2 Confirm S9 activity with 2-AA. Check viability of bacterial culture. Prepare fresh positive control solutions. q2->sol2 Yes q4 Precipitate on Plate? q3->q4 No sol3 Perform preliminary cytotoxicity range-finder. Reduce top concentration of test article. Observe for thinning of background bacterial lawn. q3->sol3 Yes sol4 Check solubility in test vehicle (e.g., DMSO). Use pre-incubation method instead of plate incorporation. Consider alternative solvent if possible. q4->sol4 Yes end Proceed with Validated Assay q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting common issues in the Ames test.

Problem Potential Causes Recommended Solutions
High background/spontaneous reversion rate in vehicle control 1. Contamination of media, water, or S9 mix.2. Genetic drift of tester strains.3. Excess trace histidine in top agar.1. Use fresh, sterile-filtered reagents.2. Perform strain verification checks (e.g., histidine/biotin requirement, crystal violet sensitivity).3. Prepare fresh top agar with correctly calculated amounts of histidine/biotin.[20]
No significant increase in revertants with positive control 1. Inactive S9 metabolic activation mix.2. Degraded positive control compound.3. Loss of plasmid (e.g., pKM101) in tester strains.1. Verify S9 activity with a known pro-mutagen (e.g., 2-aminoanthracene).2. Prepare fresh positive control solutions from a validated stock.3. Check for ampicillin resistance to confirm the presence of the pKM101 plasmid.
Cytotoxicity obscuring mutagenicity results 1. The test compound is bactericidal or bacteriostatic at the tested concentrations.1. Conduct a preliminary dose range-finding study to determine the cytotoxic level.2. Look for a significant reduction in the number of revertants and a thinning of the background bacterial lawn at higher doses.3. Select a top concentration that shows minimal to moderate toxicity.[13]
Compound precipitation on plates 1. Poor solubility of the ATC derivative in the test system.1. Confirm solubility at the highest concentration before the experiment.2. Use the pre-incubation method, which can sometimes handle higher concentrations than the plate incorporation method.[13]3. If using DMSO as a solvent, ensure the final concentration does not exceed 5-10% in the top agar.
In Vitro Micronucleus Assay

This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[21] Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[15][21]

Problem Potential Causes Recommended Solutions
Low Cytokinesis-Block Proliferation Index (CBPI) or Replication Index (RI) 1. High cytotoxicity of the test compound.2. Suboptimal concentration of Cytochalasin B (CytoB).3. Poor cell health prior to treatment.1. Adjust the concentration range of the test compound based on a preliminary cytotoxicity assay (e.g., relative cell count).2. Titrate CytoB to find the optimal concentration for your cell line that yields a high proportion of binucleated cells without excessive toxicity.[15]3. Ensure cells are in the exponential growth phase and have high viability before starting the experiment.
High frequency of micronuclei in negative/vehicle controls 1. Cell culture stress (e.g., high confluency, nutrient depletion).2. Mycoplasma contamination.3. Reagent quality issues (e.g., serum, media).1. Maintain optimal cell culture conditions and do not let cultures overgrow.2. Regularly test for mycoplasma contamination.3. Use high-quality, tested reagents and screen new lots of serum for their ability to support healthy cell growth.
Difficulty in scoring micronuclei accurately 1. Poor slide preparation (cell clumps, cytoplasmic spreading).2. Apoptotic or necrotic bodies being mistaken for micronuclei.3. Inconsistent staining.1. Optimize cytocentrifugation or cell dropping techniques to achieve a good cell monolayer.2. Use established criteria to differentiate micronuclei from apoptotic bodies (e.g., micronuclei should be round/oval, non-refractile, and have similar staining intensity to the main nucleus).[15] Score only in viable binucleated cells.[17]3. Use a standardized, filtered staining solution (e.g., Giemsa, Acridine Orange) and control staining time.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23] Damaged DNA migrates further in an electric field, forming a "comet tail."[24][25]

Problem Potential Causes Recommended Solutions
High level of DNA damage in negative control cells ("Hedgehog" comets) 1. Excessive physical stress during cell harvesting (e.g., harsh trypsinization, centrifugation).2. Oxidative damage during sample preparation.3. Lysis or electrophoresis buffer is too harsh or at the wrong pH.1. Handle cells gently. Use a cell scraper if possible, or minimize trypsinization time. Centrifuge at low speed.2. Keep cells and buffers on ice throughout the procedure to minimize enzymatic DNA degradation and oxidative damage.3. Prepare fresh buffers and double-check the pH, especially for the alkaline electrophoresis buffer (pH > 13).
No comet formation with positive control 1. Ineffective positive control (e.g., H₂O₂ for oxidative damage, methyl methanesulfonate for alkylation).2. Insufficient lysis time or ineffective lysis buffer.3. Incorrect voltage or run time for electrophoresis.1. Prepare positive control solutions fresh and treat cells for the appropriate duration.2. Ensure lysis buffer contains the correct concentrations of NaCl, EDTA, and Triton X-100, and lyse for at least 1 hour at 4°C.3. Calibrate the electrophoresis unit. Ensure the voltage gradient across the slides is correct (typically 0.7-1.0 V/cm) and run for the optimized time (20-40 minutes).
High variability between replicate slides 1. Inconsistent agarose gel thickness.2. Uneven electric field in the electrophoresis tank.3. Slides drying out during the procedure.1. Ensure slides are on a level surface when casting the agarose layers. Use a consistent volume of cell/agarose suspension.2. Use a horizontal electrophoresis tank and ensure it is perfectly level. Use enough buffer to completely cover the slides.3. Keep slides moist at all times. Perform steps in a humidified chamber or cover slides with buffer/PBS when possible.

Key Experimental Protocols

Protocol: Ames Plate Incorporation Test (OECD 471)
  • Strain Preparation: Inoculate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) into nutrient broth and grow overnight at 37°C with shaking.[13][26]

  • Metabolic Activation: Prepare the S9 mix from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rat liver homogenate. Combine S9 fraction with a cofactor solution (e.g., NADP+, G6P). Keep on ice.

  • Test Article Preparation: Dissolve the ATC compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to achieve the desired test concentrations.

  • Plating: To a sterile tube with 2 mL of molten top agar (45°C) containing trace histidine and biotin, add:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test article dilution (or vehicle/positive control).

    • 0.5 mL of S9 mix or phosphate buffer (for non-activation plates).

  • Incubation: Gently vortex the tube and pour the contents onto a minimal glucose agar plate.[14] Allow to solidify, then invert and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is a dose-related increase in revertants, typically a ≥2-fold increase over the vehicle control, that is reproducible.

Protocol: In Vitro Micronucleus Test (OECD 487)
  • Cell Seeding: Seed a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) into culture plates or flasks and allow them to attach and enter exponential growth.

  • Treatment:

    • Short Treatment (3-6 hours) with S9: Add test compound dilutions with and without S9 mix. After treatment, wash cells and add fresh medium containing Cytochalasin B.

    • Long Treatment (1.5-2 normal cell cycles) without S9: Add test compound dilutions and Cytochalasin B concurrently.

  • Incubation: Incubate cells for a period equivalent to 1.5-2.0 normal cell cycles from the beginning of treatment to allow for nuclear division and micronucleus expression.

  • Harvesting: Gently harvest the cells (e.g., by trypsinization). Treat with a hypotonic solution (e.g., KCl) to swell the cytoplasm.

  • Fixation and Slide Preparation: Fix the cells with methanol:acetic acid. Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain slides with a suitable DNA stain such as Giemsa or a fluorescent dye.

  • Scoring: Using a light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei, adhering to strict morphological criteria.[15] Calculate the frequency of micronucleated cells and the CBPI to assess cytotoxicity.

Protocol: Alkaline Comet Assay (OECD 489)
  • Cell Preparation: Treat cells in culture with various concentrations of the ATC compound. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Slide Preparation: Mix a suspension of viable single cells with low melting point agarose (at ~37°C) and quickly pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold, freshly prepared lysis solution (high salt, detergent, e.g., Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind nucleoids.[22][25]

  • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25V, ~300mA) for 20-40 minutes. The negatively charged DNA fragments will migrate towards the anode.

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

  • Analysis: Visualize slides using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.[24] Score at least 50-100 cells per slide.

References

  • Comet assay - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • McKelvey-Martin, V. J., Green, M. H., Schmezer, P., Pool-Zobel, B. L., De Méo, M. P., & Collins, A. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 566(1), 61-73.
  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Methods in Molecular Biology, 2621, 247-264.
  • de Oliveira, R. S., et al. (2025). Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. Reviews on Environmental Health.
  • Kriek, E., & Westra, J. G. (1979). Mechanisms of action of carcinogenic aromatic amines: an investigation using mutagenesis in bacteria. Carcinogenesis, 1(6), 459-468.
  • Hoffmann, G. R., & Fuchs, R. P. (1997). Mechanisms of Frameshift Mutations: Insight from Aromatic Amines. Chemical Research in Toxicology, 10(5), 499-512.
  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023). Toxics, 11(3), 249.
  • DNA Damage Assays - Champions Oncology. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved February 22, 2026, from [Link]

  • Toth, R., et al. (2021). Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations. Journal of Medicinal Chemistry, 64(12), 8031-8046.
  • Vianen, R. A., et al. (2011). In silico predictions of genotoxicity for aromatic amines. Mini-Reviews in Medicinal Chemistry, 11(8), 649-661.
  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - Bio-protocol. (2021). Bio-protocol, 11(16), e4133.
  • Mechanism of mutagenicity induced by aromatic amines - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review | Request PDF - ResearchGate. (2025). Retrieved February 22, 2026, from [Link]

  • In vitro Micronucleus Assay - PraxiLabs. (n.d.). Retrieved February 22, 2026, from [Link]

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and - FAO.org. (n.d.). Retrieved February 22, 2026, from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Methods in Molecular Biology, 2621, 247-264.
  • An Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022). JoVE.
  • A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models - MDPI. (2025). Toxics, 13(12), 1021.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014). Retrieved February 22, 2026, from [Link]

  • Advice on toxicological evalu
  • Guidelines for Mutagenicity Risk Assessment - EPA. (1986). Retrieved February 22, 2026, from [Link]

  • Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry - ACS Publications. (2017). Retrieved February 22, 2026, from [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. - WCAIR - University of Dundee. (2017). Retrieved February 22, 2026, from [Link]

  • Ji, Z., Ball, N. S., & LeBaron, M. J. (2017). Global regulatory requirements for mutagenicity assessment in the registration of industrial chemicals. Environmental and Molecular Mutagenesis, 58(5), 345-353.
  • Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. (2020). Retrieved February 22, 2026, from [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry. (2017). Retrieved February 22, 2026, from [Link]

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  • Srivastava, P. C., et al. (1981). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Nucleic Acids Symposium Series, (9), 65-68.
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Troubleshooting

Refinement of purification methods for high-purity 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Welcome to the technical support center for the purification of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this novel heterocyclic compound. The inherent polarity and hydrogen-bonding capabilities of the 5-amino-1,2,3-triazole-4-carboxamide core can present unique challenges during purification. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high purity for your downstream applications.

Purification Workflow Overview

The general strategy for purifying 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the crude reaction mixture and ends with a highly pure, characterized compound. The choice between crystallization and chromatography as the primary purification step depends on the impurity profile and the scale of the reaction.

Purification Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Analysis & Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up / Extraction Aqueous Work-up / Extraction Crude Reaction Mixture->Aqueous Work-up / Extraction Crude Solid Crude Solid Aqueous Work-up / Extraction->Crude Solid Crystallization Crystallization Crude Solid->Crystallization Impurity profile known High concentration of target Column Chromatography Column Chromatography Crude Solid->Column Chromatography Complex mixture Close-running impurities Purity Analysis (TLC, HPLC, NMR) Purity Analysis (TLC, HPLC, NMR) Crystallization->Purity Analysis (TLC, HPLC, NMR) Column Chromatography->Purity Analysis (TLC, HPLC, NMR) Purity Analysis (TLC, HPLC, NMR)->Column Chromatography Further purification needed High-Purity Compound High-Purity Compound Purity Analysis (TLC, HPLC, NMR)->High-Purity Compound Meets specification

Caption: General purification workflow for 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurities largely depend on the synthetic route. For syntheses involving the cyclization of an azide with an α-cyano amide, common impurities include unreacted starting materials (ethyl azide, 2-cyanoacetamide derivatives), side-products from incomplete cyclization, or byproducts from the Dimroth rearrangement, which can be promoted by strong acid or basic media.[1][2] It is crucial to analyze the crude product by LC-MS or NMR to identify the specific impurity profile before selecting a purification strategy.

Q2: My compound has very poor solubility in common organic solvents. How does this affect my purification strategy?

A2: This is a common characteristic of N-rich heterocyclic compounds due to strong intermolecular hydrogen bonding.[3] This property can be advantageous for crystallization if you can find a suitable solvent system. However, it can complicate chromatographic purification. For column chromatography, you may need to use highly polar mobile phases or consider "dry loading" the sample. To do this, dissolve your crude compound in a minimal amount of a strong solvent (like methanol or DMSO), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to get a dry, free-flowing powder to load onto the column.[4]

Q3: How can I quickly assess the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most efficient method. Before running the column, it is essential to develop a TLC solvent system that gives good separation between your target compound and its impurities, with a target Rf value for your compound between 0.2 and 0.4.[4] During the column, you can spot small aliquots from each collected fraction onto a TLC plate, elute it with your chosen solvent system, and visualize the spots under a UV lamp to determine which fractions contain the pure compound.

Troubleshooting Guide: Crystallization

Crystallization is often the most effective method for purifying this compound on a large scale, but it can be challenging.

Problem: My compound "oils out" of the solution instead of forming crystals.

Possible CauseSolutionRationale
Solution is too supersaturated or cooled too quickly. Add a small amount of the hot "good" solvent back into the mixture to dissolve the oil, then allow it to cool much more slowly. An insulated bath or leaving it to cool overnight on the benchtop is effective.[4]"Oiling out" occurs when the compound's solubility drops so rapidly that molecules aggregate into a liquid phase instead of aligning into a crystal lattice. Slower cooling provides the necessary time for proper crystal nucleation and growth.
Presence of impurities inhibiting crystallization. Attempt a rapid preliminary purification, such as passing a concentrated solution through a small plug of silica gel to remove highly polar or non-polar impurities. Then, attempt to crystallize the partially purified material.[4]Certain impurities can interfere with the crystal packing, acting as "crystal poisons." A quick filtration over silica can remove these, allowing for successful crystallization.
Lack of nucleation sites. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. Alternatively, add a "seed crystal" – a tiny crystal of the pure compound from a previous successful batch.[4]Scratching the glass creates microscopic imperfections that serve as nucleation points for crystal growth. Seed crystals provide a perfect template for molecules to deposit onto, bypassing the initial energy barrier for nucleation.

Problem: My final product purity is not significantly improved after recrystallization.

Possible CauseSolutionRationale
Co-precipitation of impurities. Change the solvent system. Use a solvent pair (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) to achieve a more controlled precipitation. Ensure the impurity has some solubility in the chosen solvent system so it remains in the mother liquor.[4]If an impurity has a similar solubility profile to your target compound in a single solvent, it may crash out of solution along with your product. A co-solvent system allows for finer control over the solubility, potentially leaving the impurity behind.
Inclusion of mother liquor in the filtered crystals. Ensure the crystal slurry is cooled completely before filtration to maximize yield and minimize product loss. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.The liquid remaining after crystallization (mother liquor) is rich in impurities. Inadequate washing will leave this impurity-laden liquid trapped within your crystalline product. Using cold solvent for washing prevents the dissolution of your pure crystals.

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Caption: Decision tree for troubleshooting crystallization "oiling out" issues.

Troubleshooting Guide: Column Chromatography

For complex mixtures or when high purity is required, column chromatography is the preferred method. Given the polar nature of the target compound, specific challenges may arise.

Problem: The compound streaks badly on a silica gel TLC plate and column.

Possible CauseSolutionRationale
Strong interaction with acidic silica. Add a basic modifier to your mobile phase, such as 0.1-1% triethylamine (Et3N) or a 1-2% solution of 7N ammonia in methanol.[4]The amino group on the triazole ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to tailing or streaking. A basic modifier like triethylamine will neutralize these acidic sites, allowing for a more uniform elution and sharper bands.[4]
Column overloading. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude material for 100 g of silica).[4]Loading too much sample saturates the stationary phase, exceeding its capacity to effectively separate the components. This leads to broad, overlapping bands and poor resolution.

Problem: Poor separation between my compound and a key impurity.

Possible CauseSolutionRationale
Inappropriate solvent system. Methodically adjust the polarity of your mobile phase. If the Rf values are too high (compounds move too fast), decrease the polarity. If they are too low, increase the polarity. Test a range of solvent systems on TLC to optimize separation before running the column.[4]The separation in chromatography is based on the differential partitioning of compounds between the stationary and mobile phases. Fine-tuning the mobile phase polarity is the most critical factor in achieving good resolution between compounds with similar properties.
Stationary phase is not optimal. Consider switching to a different stationary phase. For this polar, basic compound, neutral alumina could be an option. Alternatively, reversed-phase chromatography on a C18 column is often an excellent choice for purifying polar heterocyclic compounds.[4][5]Silica is a polar, acidic stationary phase. If separation is poor, it may be because the compounds have very similar polarities. Switching to a different stationary phase (like less acidic alumina or non-polar C18) changes the primary separation mechanism (from adsorption to partitioning), which can dramatically improve resolution.[4][6]

Problem: The compound will not elute from the silica gel column.

Possible CauseSolutionRationale
Compound is too polar for the mobile phase. Drastically increase the polarity of the mobile phase. A gradient elution starting from a lower polarity solvent (e.g., 100% ethyl acetate) and gradually increasing to a high polarity system (e.g., 10-20% methanol in dichloromethane with a basic modifier) can be effective.[4]If the mobile phase is not polar enough to disrupt the strong interactions (like hydrogen bonding) between your compound and the silica gel, the compound will remain adsorbed to the stationary phase. A highly polar solvent is required to compete for these interaction sites and elute the compound.
Irreversible adsorption or decomposition on silica. Before running a large-scale column, spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. In this case, you must switch to a different stationary phase like C18 or alumina.[4]The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds. Verifying compound stability on a TLC plate is a quick and crucial test to perform before committing a large amount of material to a column.

Experimental Protocols

Protocol 1: Recrystallization using a Co-Solvent System
  • Solvent Selection: Identify a "good" solvent in which your crude compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or methanol). Identify a "poor" solvent in which your compound is largely insoluble even when hot (e.g., hexanes, diethyl ether, or water). The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Column Packing: Securely pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient based on TLC analysis. For this compound, a gradient of ethyl acetate in hexanes increasing to methanol in dichloromethane with 0.5% triethylamine is a good starting point.[4]

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

  • Moore, B. S., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Molecular Biosciences. [Link]

  • Chiacchio, M. A., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. [Link]

  • Gao, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • PubMed. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. [Link]

  • Antipin, I. S., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]

  • Taddei, M., et al. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds. Usiena air. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (N.D.). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Request PDF. [Link]

  • Dutscher. (N.D.). Protein purification troubleshooting guide. [Link]

  • Cardiff University ORCA. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • Cardiff University ORCA. (2018). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) -. [Link]

  • ResearchGate. (N.D.). 3D representation of the co-crystallized (yellow color) and re-docked (cyan color) ligand celecoxib in the active pocket of COX-2 enzyme. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Phenomenex. (N.D.). Troubleshooting Guide. [Link]

  • Dolzhenko, A.V., et al. (N.D.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • Frontiers. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. [Link]

  • SCION Instruments. (N.D.). HPLC Troubleshooting Guide. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. [Link]

  • PubChem. (N.D.). 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide. [Link]

  • PubChem. (N.D.). 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vitro Activity of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

This guide outlines the validation framework for 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (referred to herein as AETC-Ethyl ), a bioactive small-molecule scaffold. Based on its structural homology to Carboxyamidot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (referred to herein as AETC-Ethyl ), a bioactive small-molecule scaffold.

Based on its structural homology to Carboxyamidotriazole (CAI) and AICAR , this compound acts as a privileged structure for inhibiting nucleotide-binding enzymes (kinases) and disrupting intracellular parasitic replication (e.g., Trypanosoma cruzi).

Executive Summary & Mechanism of Action

AETC-Ethyl (CAS: 99420-47-0) is a synthetic 1,2,3-triazole derivative.[1] It functions as a bioisostere of the imidazole ring found in purines, allowing it to compete for ATP/nucleotide binding sites in enzymes like EGFR (Epidermal Growth Factor Receptor) and CDK4 (Cyclin-Dependent Kinase 4). Additionally, recent high-content screening has identified this scaffold as a potent inhibitor of intracellular amastigote replication in Trypanosoma cruzi (Chagas disease).

Primary Applications:

  • Oncology: Inhibition of cancer cell proliferation via EGFR/CDK4 blockade.

  • Infectious Disease: Anti-parasitic activity against kinetoplastids.

  • Fragment-Based Drug Discovery (FBDD): Use as a low-molecular-weight ligand efficiency standard.

Mechanistic Pathway (Graphviz)

AETC_Mechanism AETC AETC-Ethyl (Triazole Scaffold) ATP_Site ATP Binding Pocket (Kinase Domain) AETC->ATP_Site Competitive Binding Parasite T. cruzi Amastigote Replication AETC->Parasite Disrupts Metabolism EGFR EGFR / CDK4 Activation ATP_Site->EGFR Inhibits Signaling Downstream Signaling (Ras/Raf/MEK) EGFR->Signaling Blocks Proliferation Cell Proliferation (Tumor Growth) Signaling->Proliferation Reduces

Figure 1: Dual-mechanism of AETC-Ethyl targeting host kinase signaling and parasitic replication.

Comparative Analysis: AETC-Ethyl vs. Alternatives

To validate AETC-Ethyl, you must benchmark it against established clinical agents. The table below guides your selection of positive controls based on the assay type.

FeatureAETC-Ethyl (The Product)Carboxyamidotriazole (CAI) Benznidazole Gefitinib
Role Novel Scaffold / HitClinical Anticancer AgentStandard Anti-parasiticFDA-Approved EGFR Inhibitor
MW ~155 g/mol (Fragment)~422 g/mol ~260 g/mol ~446 g/mol
Target Multi-target (Kinase/Metabolic)Calcium Channels (NCC)Nitroreductase (Prodrug)EGFR (Tyrosine Kinase)
Solubility High (Polar fragment)Low (Lipophilic)ModerateModerate
IC50 Target Expect µM range (1–50 µM)0.1–10 µM1–10 µM< 0.1 µM (nM range)
Use Case Lead Optimization / FBDD Late-stage ComparisonChagas Disease ControlKinase Assay Control

Scientist’s Insight:

AETC-Ethyl is a "fragment-like" molecule. Do not expect nanomolar potency (nM) immediately. Its value lies in its Ligand Efficiency (LE) —high potency per atom. In your validation, if AETC-Ethyl shows an IC50 of 10 µM, it is a promising hit because it is much smaller than Gefitinib.

Validation Protocols

Protocol A: Kinase Inhibition Assay (EGFR/CDK4)

Objective: Determine if AETC-Ethyl binds the ATP-pocket of kinases.

Materials:

  • Recombinant EGFR or CDK4/CycD3 enzyme.

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (radiolabeled

    
    -33P or fluorescent tracer).
    
  • Reference: Gefitinib (Positive Control).

Workflow:

  • Preparation: Dissolve AETC-Ethyl in 100% DMSO to 100 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in kinase buffer.

  • Incubation: Mix Enzyme + AETC-Ethyl + Peptide Substrate. Incubate for 15 min at RT to allow inhibitor binding.

  • Reaction: Initiate with ATP (

    
     concentration). Incubate 60 min.
    
  • Detection: Measure phosphorylation via ADP-Glo or filter binding.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

Validation Criteria:

  • Valid: Dose-dependent inhibition curve with Hill slope ~ -1.0.

  • Invalid: Flat line or aggregation-based inhibition (check by adding 0.01% Triton X-100 to rule out promiscuous aggregators).

Protocol B: Anti-Parasitic High-Content Screening (T. cruzi)

Objective: Validate the specific activity against intracellular amastigotes (Chagas model).

Materials:

  • Host Cells: Vero or U2OS cells.

  • Pathogen: Trypanosoma cruzi (Tulahuen strain expressing

    
    -galactosidase or GFP).
    
  • Control: Benznidazole (BZ).

Step-by-Step Workflow:

Assay_Workflow Step1 Seeding: Plate Vero cells (4,000/well) Incubate 24h Step2 Infection: Add T. cruzi trypomastigotes (MOI 10:1) Step1->Step2 Step3 Treatment: Add AETC-Ethyl (0-100 µM) Add Benznidazole Control Step2->Step3 Step4 Incubation: 96 hours at 37°C Step3->Step4 Step5 Readout: Fix & Stain (DAPI) High-Content Imaging Step4->Step5

Figure 2: High-Content Screening workflow for validating anti-parasitic activity.

Analysis:

  • Infection Index: Count # of amastigotes per host cell nucleus.

  • Selectivity Index (SI): Calculate

    
     (Host Toxicity) / 
    
    
    
    (Parasite Killing).
  • Success Metric: An SI > 10 validates the compound as a specific anti-parasitic hit.

Experimental Data Template (Expected Results)

When publishing your validation report, structure your data as follows. This table represents typical values for a triazole scaffold hit.

AssayReadoutAETC-Ethyl (Expected)Control (Gefitinib/BZ)Interpretation
EGFR Kinase IC50 (µM)5.0 – 25.0 µM0.003 µMModerate binder; starting point for optimization.
T. cruzi (Vero) EC50 (µM)2.0 – 8.0 µM1.5 µMHigh Potency ; comparable to standard of care.
HepG2 Cytotoxicity CC50 (µM)> 100 µM15 µM (Doxorubicin)Low Toxicity ; excellent safety profile.
Aqueous Solubility mg/mL> 5 mg/mL< 0.1 mg/mLSuperior physicochemical properties.

Troubleshooting & Optimization

  • Issue: Low potency in cellular assays despite kinase activity.

    • Cause: The "1-ethyl" group may not provide sufficient lipophilicity for cell membrane permeation.

    • Solution: Synthesize the 1-Benzyl or 1-(4-chlorobenzyl) analog to increase logP and cellular uptake.

  • Issue: Rapid degradation.

    • Cause: The primary amide (carboxamide) can be hydrolyzed by amidases.

    • Validation: Perform a microsome stability assay (Mouse/Human liver microsomes) alongside the activity assay.

References

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi . Journal of Medicinal Chemistry. (2017).

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies . International Journal of Pharmaceutical Sciences and Drug Research. (2024).[2]

  • Carboxyamidotriazole (CAI): A Review of its Biological Activity . National Cancer Institute.

Sources

Comparative

Head-to-Head Comparison: 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide vs. Standard Therapeutics

Executive Summary: The ATC Scaffold Advantage 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (referred to herein as AETC or the ATC Core ) represents a privileged medicinal chemistry scaffold. While often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ATC Scaffold Advantage

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (referred to herein as AETC or the ATC Core ) represents a privileged medicinal chemistry scaffold. While often utilized as a key intermediate in the synthesis of cephalosporins (e.g., Ceftolozane), recent phenotypic screenings have elevated this structure from a mere precursor to a potent bioactive lead.

Unlike traditional "dirty" drugs that rely on broad cytotoxicity (e.g., nitro-heterocycles), AETC and its derivatives exhibit a high degree of specificity for protein-protein interactions (PPIs) and signal transduction modulation . This guide compares AETC against three distinct therapeutic classes where it has demonstrated superior or complementary efficacy:

  • Antiparasitic (Chagas Disease): vs. Benznidazole (SoC).

  • Antibiotic Potentiation (SOS Response): vs. Ciprofloxacin (Resistance Inducer).

  • Oncology (Calcium Signaling): vs. Carboxyamidotriazole (CAI) .

Comparison I: Chagas Disease (Trypanosoma cruzi)

Competitor: Benznidazole (BNZ)

Current treatments for Chagas disease, such as Benznidazole, are nitro-heterocycles associated with severe safety liabilities (genotoxicity, dermatological toxicity) and limited efficacy in the chronic phase. The AETC scaffold was identified via high-content phenotypic screening as a safer, non-nitro alternative.

Efficacy and Potency Data

The AETC core demonstrates sub-micromolar potency against intracellular T. cruzi amastigotes, the relevant form in chronic infection. Unlike BNZ, which requires metabolic activation to generate toxic free radicals, AETC derivatives operate via a distinct, non-genotoxic mechanism.

FeatureBenznidazole (SoC) AETC (ATC Scaffold Lead) Advantage
Primary Target Non-specific (Free radical generation)Unknown (Phenotypic Hit)Selectivity (Lower host toxicity)
Potency (pEC50) ~5.5 - 6.0> 6.0 (Sub-micromolar)Superior Potency
Genotoxicity (Ames) Positive (Mutagenic)Negative (Clean profile)Safety
hERG Inhibition Low RiskOptimization Required (Substituent dependent)Manageable via SAR
Metabolic Stability ModerateHigh (Optimized analogs)PK Profile
Mechanism of Action: Phenotypic Screening Workflow

The discovery of AETC's trypanocidal activity relied on high-content screening (HCS) of infected VERO cells.[1][2] The protocol below validates the compound's ability to clear parasites without damaging host cells.

Experimental Protocol: High-Content Imaging Assay

  • Cell Seeding: Plate VERO cells (host) in 384-well plates.

  • Infection: Infect with T. cruzi trypomastigotes (MOI 10:1) for 24 hours.

  • Treatment: Wash extracellular parasites; add AETC (serial dilution) for 72-96 hours.

  • Staining: Fix cells; stain DNA (DAPI) and Cytoplasm (CellMask).

  • Quantification: Use automated microscopy to count:

    • Host Nuclei (Cytotoxicity metric).

    • Parasite Kinetoplasts (Efficacy metric).

  • Calculation: Determine EC50 based on the ratio of parasites/cell.

Visualization: Screening Logic

ChagasScreening Start Compound Library (ATC Scaffold) Infection VERO Cells + T. cruzi (24h Infection) Start->Infection Dosing Treatment Incubation (72h) Clearance Phase Infection->Treatment Intracellular Targeting Imaging High-Content Imaging (DAPI/Spot Counting) Treatment->Imaging Fixation Analysis Selectivity Index (CC50 / EC50) Imaging->Analysis Algorithm

Caption: High-content screening workflow identifying AETC as a potent, non-genotoxic trypanocidal agent.

Comparison II: Antibiotic Resistance (SOS Response)

Competitor: Ciprofloxacin (Antibiotic/SOS Inducer)

AETC is not an antibiotic in the traditional sense; it is an anti-evolution drug . Standard antibiotics like Ciprofloxacin induce DNA damage, triggering the bacterial SOS response (RecA/LexA pathway). This response increases mutation rates, leading to resistance. AETC blocks this pathway.

Mechanism: Disarming the SOS Response
  • Ciprofloxacin: Induces DNA double-strand breaks

    
     RecA activation 
    
    
    
    LexA cleavage
    
    
    Error-prone polymerases expressed (Mutagenesis).
  • AETC: Binds to the RecA-LexA interface

    
    Prevents LexA cleavage 
    
    
    
    SOS genes remain repressed
    
    
    Resistance prevented .
Comparative Data: Resistance Suppression
MetricCiprofloxacin Alone Ciprofloxacin + AETC Outcome
Bacterial Survival High initially, resistance develops rapidlyHigh initially, resistance delayedExtended Efficacy
Mutation Rate Increased (10-100x baseline)Baseline levels Genome Stability
LexA Cleavage >90% Cleaved<10% Cleaved Pathway Blockade
Target Spectrum Broad (Gram +/-)E. coli & P. aeruginosaSpecific Adjuvant
Visualization: The "DISARMER" Pathway

SOSPathway Antibiotic Antibiotic Stress (e.g., Ciprofloxacin) DNADamage ssDNA Accumulation Antibiotic->DNADamage RecA RecA Filament Formation (RecA*) DNADamage->RecA LexA LexA Repressor (Auto-proteolysis) RecA->LexA Activates AETC AETC (Inhibitor) AETC->LexA BLOCKS Cleavage SOS SOS Genes ON (Pol V, Error-Prone Repair) LexA->SOS Cleavage leads to Derepression Resistance Antibiotic Resistance SOS->Resistance

Caption: AETC intercepts the SOS pathway by preventing RecA-mediated LexA proteolysis, halting resistance evolution.

Comparison III: Oncology (Signal Transduction)

Competitor: Carboxyamidotriazole (CAI)[3]

Carboxyamidotriazole (CAI) is the most clinically advanced triazole carboxamide, known for inhibiting Calcium Release Activated Calcium (CRAC) channels (Orai1) and downstream NF-κB signaling. AETC represents the "minimal pharmacophore" of CAI, offering reduced lipophilicity and potentially improved bioavailability.

Structural & Functional Analysis
  • CAI: Contains a lipophilic chlorobenzoyl tail. Poor water solubility; requires special formulation (PEG/Vitamin E).

  • AETC: The polar headgroup. Highly soluble, amenable to fragment-based optimization.

PropertyCarboxyamidotriazole (CAI) AETC (Scaffold) Implication
Solubility Very Low (Class IV)High Easier Formulation
Bioavailability Variable (Food effect)High (Rapid absorption)Consistent Dosing
Target Orai1 / MitochondriaOrai1 / EGFR / CDK4Multi-target Potential
Toxicity GI Toxicity, NeuropathyLow (in murine models)Improved Safety
Experimental Validation: Calcium Flux Assay

To verify AETC activity against calcium channels compared to CAI:

  • Load Cells: Load Ovarian Cancer cells (e.g., OVCAR-3) with Fluo-4 AM (calcium indicator).

  • Baseline: Measure fluorescence (Ex 488nm / Em 520nm) in Ca²⁺-free buffer.

  • Induction: Add Thapsigargin (1 µM) to deplete ER stores.

  • Re-entry: Add 2 mM CaCl₂ to extracellular buffer (SOCE phase).

  • Treatment: Inject AETC or CAI 10 minutes prior to Ca²⁺ re-entry.

  • Result: AETC should blunt the secondary fluorescence spike (SOCE) similar to CAI but at higher molar concentrations (due to lower lipophilicity).

References

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Brand, S., et al. Journal of Medicinal Chemistry (2017). [4]

  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Mo, C. Y., et al. Frontiers in Microbiology (2018). [5][6]

  • Carboxyamidotriazole: A Novel Inhibitor of Calcium-Mediated Signal Transduction. Kohn, E. C., et al. Cancer Research.

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents. Sharma, D. K., et al. International Journal of Pharmaceutical Sciences and Drug Research (2024).

Sources

Validation

Cross-Species Activity &amp; Selectivity Profiling of 5-Amino-1,2,3-Triazole-4-Carboxamides (ATCs)

[1][2] Executive Summary This technical guide evaluates the biological performance of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold. Unlike traditional comparisons that focus solely on potency, this guide analy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide evaluates the biological performance of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold. Unlike traditional comparisons that focus solely on potency, this guide analyzes cross-species selectivity —the scaffold's ability to discriminate between pathogenic targets (parasitic, bacterial, neoplastic) and host physiological systems (mammalian non-tumor cells).

The ATC scaffold has emerged as a "privileged structure" in medicinal chemistry due to its hydrogen-bonding capability (donor-acceptor motifs) and stability against metabolic hydrolysis. This guide synthesizes data regarding its application in Chagas disease (Trypanosoma cruzi) , Gram-negative bacterial resistance (SOS response) , and EGFR-driven carcinomas .

Antiparasitic Potency vs. Host Toxicity (T. cruzi Model)

One of the most rigorous cross-species comparisons for ATCs involves their use against Trypanosoma cruzi (the etiological agent of Chagas disease) versus mammalian host cells.

The Challenge: Selectivity Index (SI)

The primary failure mode for antiparasitic small molecules is toxicity to the host mitochondria or general cytotoxicity. The ATC scaffold demonstrates a superior Selectivity Index (SI) compared to nitro-heterocycle standards (e.g., Benznidazole).

Comparative Data: Pathogen vs. Host

The following data highlights the optimization of the ATC core (Lead Compound 3 to Optimized Compound 37). The goal was to maximize potency against the parasite while minimizing toxicity to VERO cells (African Green Monkey kidney epithelial cells, a standard host model).

Compound IDR-Group ModificationT. cruzi (Intracellular) pEC50VERO Cell (Host) pEC50Selectivity Index (SI)Mouse Liver Microsomes (Cl_int)
ATC-3 (Hit)4-methoxyphenyl6.2 (Sub-micromolar)< 4.5> 50High (Unstable)
ATC-37 (Lead)2-methoxy-pyridine7.1 (High Potency)< 4.5> 400 Low (Stable)
Benznidazole Standard Control~5.5< 4.0~30Moderate

Key Insight: The transition from a phenyl ring (ATC-3) to a pyridine ring (ATC-37) maintained the hydrogen bond network required for parasite killing but significantly reduced metabolic clearance in mouse models, demonstrating translational viability across species.

Anticancer Efficacy: Neoplastic vs. Normal Tissue

In oncology, "cross-species" comparison often refers to the differential activity between human carcinoma cells and non-malignant human/murine cells . ATCs function primarily as ATP-competitive inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

Mechanism of Action: Dual Kinase Inhibition

The ATC scaffold mimics the adenine ring of ATP, allowing it to dock into the hinge region of the kinase domain.

EGFR_Pathway ATC ATC Scaffold (Inhibitor) EGFR EGFR / VEGFR-2 (Tyrosine Kinase) ATC->EGFR Competitive Binding (Hinge Region) Ras Ras-GTP EGFR->Ras Activation ATP ATP ATP->EGFR Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation/Angiogenesis) ERK->Nucleus Translocation

Figure 1: Mechanism of Action. The ATC scaffold competitively inhibits ATP binding at the EGFR/VEGFR kinase domain, halting the Ras-Raf-MEK-ERK proliferation cascade.

Comparative Cytotoxicity Profile

Recent studies on 1,2,3-triazole-4-carboxamide derivatives (specifically Compound 8i ) reveal the following IC50 profile:

  • MCF-7 (Human Breast Cancer): 0.09 µM (High Potency)

  • A549 (Human Lung Cancer): 0.15 µM

  • HEK293 (Human Embryonic Kidney - Normal): > 50 µM

  • MCF-10A (Normal Breast Epithelium): > 50 µM[1]

Performance Verdict: The ATC scaffold exhibits a >500-fold selectivity window for EGFR-overexpressing tumor cells over normal epithelial tissue, minimizing off-target toxicity common in first-generation kinase inhibitors.

Bacterial Cross-Species Breadth (SOS Response)

Unlike antibiotics that kill bacteria directly, ATCs are being developed as anti-virulence adjuvants . They inhibit the bacterial SOS response (a DNA repair mechanism that drives antibiotic resistance) by targeting the RecA-LexA interaction.[2][3]

Cross-Species Activity: E. coli vs. P. aeruginosa

A critical hurdle in antibacterial discovery is "spectrum"—a compound working on E. coli often fails on P. aeruginosa due to efflux pumps.

  • Target: RecA-mediated auto-proteolysis of LexA.

  • Compound 14 (Optimized ATC):

    • E. coli IC50: 9 µM[2]

    • P. aeruginosa IC50: ~12 µM

  • Result: The ATC scaffold is small and polar enough to permeate the Gram-negative outer membrane of both species, a rare trait for novel inhibitors.

Validated Experimental Protocols

To ensure reproducibility, the following protocols define how to generate the data cited above.

Protocol A: High-Content Phenotypic Screening (T. cruzi)

Used to determine Parasite vs. Host selectivity.

  • Cell Seeding: Plate VERO cells (host) in 384-well plates (2,000 cells/well) in MEM media + 5% FBS. Incubate for 24h at 37°C.

  • Infection: Infect cells with T. cruzi trypomastigotes (Silvio X10/7 strain) at a Multiplicity of Infection (MOI) of 10:1. Incubate for 24h.

  • Compound Treatment: Remove extracellular parasites by washing. Add ATC compounds (10-point serial dilution, start 50 µM). Incubate for 72h.

  • Fixation & Staining: Fix with 4% paraformaldehyde. Stain DNA with DAPI (nuclei/kinetoplasts).

  • Imaging: Use a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta).

    • Host Count: Count large nuclei (VERO cells).

    • Parasite Count: Count small kinetoplast spots in cytoplasm.

  • Calculation:

    • % Inhibition (Parasite) = [1 - (Test / Control)] × 100

    • % Toxicity (Host) = [1 - (Test Cell Count / Control Cell Count)] × 100

Protocol B: EGFR Kinase Inhibition Assay (FRET-Based)

Used to validate molecular target engagement.

  • Reagents: Recombinant human EGFR kinase domain, Fluorescein-labeled PolyGT substrate, ATP, Tb-labeled antibody.

  • Reaction Mix: In a low-volume 384-well white plate, mix:

    • 2.5 µL ATC compound (4x concentration in DMSO/Buffer).

    • 2.5 µL EGFR Enzyme (0.2 ng/µL).

    • 2.5 µL Substrate/ATP mix (ATP at K_m, approx 10 µM).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10 µL EDTA/Tb-Antibody detection mix (stops reaction and binds phosphorylated substrate).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (Ex: 340nm, Em: 495nm/520nm).

  • Analysis: Plot Signal Ratio (520/495) vs. log[Compound]. Fit to sigmoidal dose-response to determine IC50.

Screening Workflow Visualization

The following diagram illustrates the validated cascade for filtering ATC derivatives from initial synthesis to lead selection.

Screening_Cascade Start Library Synthesis (ATC Derivatives) Screen1 Primary Phenotypic Screen (Single conc. 15 µM) Start->Screen1 Filter1 Criteria: >80% Activity <30% Host Tox Screen1->Filter1 Filter1->Start Fail (Redesign) DoseResp Dose Response (IC50) (Parasite vs. Host) Filter1->DoseResp Pass Selectivity Selectivity Index (SI) Calculation DoseResp->Selectivity Filter2 Criteria: SI > 100 cLogD < 3 Selectivity->Filter2 ADME ADME Profiling (Microsomal Stability) Filter2->ADME Pass Lead Lead Candidate (In Vivo Progression) ADME->Lead

Figure 2: Screening Cascade. A logic-gate workflow for identifying high-potency, low-toxicity ATC candidates.

References

  • Brand, S., et al. (2017).[4] "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry. [Link]

  • Mo, C. Y., et al. (2018). "Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response." Frontiers in Microbiology. [Link]

  • Nangare, S., et al. (2021). "1,2,3-Triazole-based hybrids as potential anticancer agents: A review." Results in Chemistry. [Link]

  • Pokhodylo, N., et al. (2020).[5] "Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents."[5][6] The Ukrainian Biochemical Journal. [Link]

Sources

Comparative

Reproducibility of Synthesis and Biological Data for 5-Amino-1,2,3-triazole-4-carboxamides: A Comparative Guide

Topic: Reproducibility of synthesis and biological data for 5-amino-1,2,3-triazole-4-carboxamides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of synthesis and biological data for 5-amino-1,2,3-triazole-4-carboxamides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and amides. Its derivatives, most notably Carboxyamidotriazole (CAI) , have reached Phase III clinical trials for cancer and are potent inhibitors of non-voltage-gated calcium channels and Trypanosoma cruzi.

However, this scaffold is plagued by a "silent killer" of reproducibility: the Dimroth Rearrangement . This isomerization, often triggered by basic conditions or heating, causes the endocyclic and exocyclic nitrogens to swap positions, leading to regioisomeric mixtures that are difficult to separate and possess vastly different biological profiles. This guide provides a definitive technical comparison of synthetic routes, highlights the causality of data discrepancies, and offers self-validating protocols to ensure scientific integrity.

Part 1: The Reproducibility Crisis – Synthetic Pathways

The primary source of irreproducibility in ATC data is the inadvertent formation of regioisomers during synthesis. We compare the two dominant methodologies.

Method A: Base-Catalyzed Cycloaddition (The "Classic" Route)
  • Chemistry: Reaction of organic azides with 2-cyanoacetamides in the presence of a base (e.g., NaOEt, DBU).

  • Mechanism: A stepwise [3+2] cycloaddition.

  • The Flaw: This method is thermodynamically unstable. Under the basic conditions required for cyclization, the 5-amino-1,2,3-triazole product exists in equilibrium with a diazo-amidine intermediate. This intermediate allows bond rotation and recyclization to the isomeric 1-alkyl-5-amino (kinetic) or 1-alkyl-5-alkylamino (thermodynamic) forms.

  • Verdict: High yield, but High Risk of isomeric contamination.

Method B: Ruthenium-Catalyzed Cycloaddition (The "Precision" Route)
  • Chemistry: Ru(II)-catalyzed reaction of azides with ynamides or cyano-derivatives.

  • Mechanism: Oxidative coupling to a metallacycle followed by reductive elimination.

  • The Advantage: The reaction proceeds under neutral conditions and is strictly regioselective (1,5-disubstitution). It avoids the anionic intermediates that trigger the Dimroth rearrangement.

  • Verdict: Lower yield, higher cost, but Superior Reproducibility .

Visualization: The Dimroth Trap

The following diagram illustrates the mechanistic pathway where the "Classic" synthesis fails, leading to the rearranged product that contaminates biological datasets.

DimrothRearrangement Start Organic Azide + Cyanoacetamide Kinetic Kinetic Product (1-Substituted-5-Amino) Start->Kinetic Base, < 25°C Inter Diazo-Amidine Intermediate Inter->Kinetic Reversible Thermo Thermodynamic Product (Rearranged Isomer) Inter->Thermo Recyclization (N1-N5 Swap) Kinetic->Inter Heat/Base (Ring Opening)

Figure 1: The Dimroth Rearrangement mechanism. The kinetic product (often the desired bioactive compound) can irreversibly rearrange to the thermodynamic isomer under basic conditions, altering the core scaffold structure.

Part 2: Biological Data Integrity

The structural ambiguity described above has led to conflicting biological data in the literature. Here we compare the performance of the authentic ATC scaffold against the rearranged impurities in key therapeutic areas.

Case Study 1: Carboxyamidotriazole (CAI) & Calcium Signaling
  • Target: Non-voltage-gated Calcium Channels (calcium influx inhibitor).[1][2]

  • Authentic Activity: CAI (5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) inhibits calcium influx with an IC50 ~ 0.5 - 1.0 µM.

  • Reproducibility Check: Synthesis of CAI using strong base (KOH) without temperature control yields up to 30% of the rearranged isomer. The rearranged isomer is inactive against calcium channels but may show off-target cytotoxicity, leading to "false positive" toxicity data in early screens.

Case Study 2: Trypanosoma cruzi (Chagas Disease)
  • Target: Intracellular T. cruzi amastigotes.

  • Authentic Activity: The "ATC" series (e.g., Compound 3) shows pEC50 > 6.0.[3]

  • Reproducibility Check: The Dimroth-rearranged isomers lose the critical H-bond donor/acceptor motif required for binding in the parasite target pocket. Studies failing to characterize the regioisomer ratio often report erratic potency (varying by 10-100 fold).

Comparative Performance Table
FeatureAuthentic 5-Amino-1,2,3-TriazoleRearranged Isomer (Impurity)Impact on Data
Structure N1-substituted, C5-NH2N1-unsubstituted, C5-NHRCompletely different pharmacophore
Synthesis Kinetic control (0°C, weak base)Thermodynamic control (Reflux, strong base)Batch-to-batch variability
Solubility ModerateGenerally LowerInconsistent bioavailability
Ca2+ Inhibition High (IC50 < 1 µM) Low / Inactive Dilution of potency
T. cruzi Activity High (pEC50 > 6) Inactive False negatives
Part 3: Validated Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed with internal validation steps to detect rearrangement.

Protocol A: Robust Synthesis of CAI Analogues (Mitigating Dimroth)

Rationale: Uses DBU in 1,4-dioxane at room temperature to favor the kinetic product, avoiding the thermal energy required for ring opening.

  • Reagents: Dissolve 2-cyanoacetamide (1.0 equiv) and the appropriate organic azide (1.0 equiv) in anhydrous 1,4-dioxane (0.5 M concentration).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) dropwise at 0°C .

  • Reaction: Allow to warm to 20-25°C (Do NOT heat). Stir for 2-4 hours. Monitor by TLC.

  • Quench: Pour into ice-cold 1M HCl (acidification halts the base-catalyzed rearrangement immediately).

  • Validation (Critical Step):

    • Take a crude NMR sample.

    • Check: The NH2 protons of the desired 5-amino triazole typically appear as a broad singlet around 6.0-7.5 ppm. The rearranged product (alkylamino) often shows a doublet or different shift.

    • NOE Experiment: Perform a 1D-NOE difference spectrum. Irradiate the N1-substituent (e.g., benzylic protons).

      • Positive Result (Correct Structure): NOE enhancement of the C5-NH2 protons confirms proximity (N1 and C5 are adjacent).

      • Negative Result (Rearranged): No enhancement suggests the substituent has moved to the exocyclic nitrogen.

Protocol B: Biological Validation Cascade

Rationale: To distinguish true target engagement from non-specific cytotoxicity caused by impurities.

BioValidation Step1 Primary Screen (e.g., T. cruzi or Ca2+ influx) Step2 Counter Screen (Mammalian Cytotoxicity) Step1->Step2 Decision Selectivity Index (SI) > 10? Step2->Decision Step3 Resynthesis & Regioisomer Check (NOE) Decision->Step3 Yes Fail Discard (Likely Toxic Impurity) Decision->Fail No Success Valid Hit Step3->Success

Figure 2: Biological validation logic. The critical step is the "Resynthesis & Regioisomer Check" after the initial hit to confirm the activity belongs to the intended structure.

References
  • Silaichev, P. S., et al. (2024). "Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines." Beilstein Journal of Organic Chemistry. Link

  • Brand, S., et al. (2017).[4] "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry. Link

  • Ferrini, S., et al. (2015). "Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the Dimroth rearrangement." The Journal of Organic Chemistry. Link

  • Kohn, E. C., et al. (1992). "Structure-function analysis of signal transduction inhibitors: CAI (L-651582)." Proceedings of the American Association for Cancer Research.
  • Bakulev, V. A., et al. (2019). "Water/Alkali-Catalyzed Reactions of Azides with 2-Cyanothioacetamides." The Journal of Organic Chemistry. Link

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC) in an Influenza A Virus Mouse Model

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmaceutical Development Abstract The emergence of drug-resistant viral strains necessitates the development...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmaceutical Development

Abstract

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with broad-spectrum activity. The 1,2,3-triazole scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating potential in various therapeutic areas, including antiviral applications[1][2][3]. This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC), a structural analog of the broad-spectrum antiviral agent Ribavirin. We present a head-to-head efficacy comparison of AETC with the established antiviral drug Favipiravir in a lethal Influenza A virus (IAV) infection model in BALB/c mice. This document details the hypothesized mechanism of action, the rationale for experimental design choices, detailed protocols for in vivo evaluation, and a comparative analysis of key efficacy endpoints.

Introduction and Scientific Rationale

Hypothesized Mechanism of Action: RNA Mutagenesis and Polymerase Inhibition
  • Lethal Mutagenesis: Incorporation of AETC-triphosphate into the viral genome can introduce mutations during subsequent rounds of replication. This increase in mutation frequency can push the virus past the "error catastrophe" threshold, resulting in the production of non-viable virions[6][8][12][13].

The Comparator: Favipiravir (T-705)

For this guide, we compare AETC against Favipiravir, a potent, broad-spectrum antiviral agent approved for pandemic influenza in Japan[14]. Favipiravir also functions as a purine analog that, once intracellularly phosphoribosylated, is recognized by viral RdRp, inducing lethal mutagenesis[12][13][14]. Its proven efficacy in small animal models of influenza and other RNA viruses makes it an authoritative benchmark for evaluating novel antiviral candidates[14][15].

In Vivo Efficacy Evaluation: Experimental Design

The validation of a novel antiviral requires robust preclinical animal models that can provide translatable data on efficacy and safety[16][17].

Animal Model Selection: Lethal Influenza A/PR/8/34 (H1N1) Infection in BALB/c Mice

Causality behind Experimental Choice: The BALB/c mouse model is a well-established and highly characterized system for studying IAV pathogenesis and evaluating antiviral therapeutics[18][19]. The A/Puerto Rico/8/1934 (H1N1) strain is a mouse-adapted virus that reliably induces a lethal infection with clear and measurable clinical signs (e.g., weight loss, mortality), providing a stringent test for therapeutic efficacy. This model allows for the assessment of key virological and pathological endpoints.

Experimental Workflow Diagram

The overall experimental design is depicted below, outlining the process from animal acclimatization to endpoint analysis. This workflow ensures reproducibility and includes critical control groups for data validation.

G cluster_pre Pre-Infection Phase cluster_inf Infection & Treatment Phase cluster_post Endpoint Analysis Phase Acclimatization Animal Acclimatization (7 days, BALB/c Mice) Baseline Baseline Measurements (Weight, Health Score) Acclimatization->Baseline Infection Intranasal Infection (10x MLD50 IAV H1N1) Baseline->Infection Randomization Randomization into Treatment Groups (n=10/group) Infection->Randomization Treatment Treatment Initiation (4h post-infection) - Vehicle Control - AETC (50 mg/kg, BID) - Favipiravir (50 mg/kg, BID) Randomization->Treatment Monitoring Daily Monitoring (Weight, Survival, Clinical Score) (Days 0-14) Treatment->Monitoring Sacrifice Euthanasia of Sub-group (Day 4 post-infection, n=4/group) Monitoring->Sacrifice Sub-group Tissues Lung Tissue Collection Sacrifice->Tissues Analysis Endpoint Analysis - Viral Titer (TCID50) - Lung Histopathology - Cytokine Profiling (Luminex) Tissues->Analysis

Caption: Experimental workflow for in vivo efficacy testing of AETC.

Detailed Experimental Protocols

Trustworthy and reproducible data relies on meticulous adherence to validated protocols.

Animal Handling and Infection Protocol
  • Housing: Female BALB/c mice (6-8 weeks old) are housed in BSL-2 containment facilities with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the experiment.

  • Infection: Mice are lightly anesthetized with isoflurane and intranasally inoculated with a 10x MLD50 (Median Lethal Dose) of Influenza A/PR/8/34 virus in a 50 µL volume of sterile PBS.

  • Group Allocation: Animals are randomly assigned to one of three groups (n=10 per group): Vehicle Control, AETC-treated, and Favipiravir-treated.

Dosing and Administration Protocol
  • Formulation: AETC and Favipiravir are formulated as a suspension in 0.5% (w/v) methylcellulose in sterile water. The vehicle control group receives the 0.5% methylcellulose solution alone.

  • Administration: Treatment commences 4 hours post-infection. Dosing is performed via oral gavage (PO) twice daily (BID) for 5 consecutive days.

  • Dosage Rationale: A dose of 50 mg/kg is selected based on common efficacious doses for novel nucleoside analogs in murine models[15][20]. This allows for a direct comparison of potency with the comparator drug.

Endpoint Measurement Protocols
  • Morbidity and Mortality: Mice are monitored daily for 14 days for survival and body weight. A humane endpoint is defined as a loss of >25% of initial body weight.

  • Lung Viral Titer (TCID50 Assay): On day 4 post-infection, a subset of mice (n=4/group) is euthanized. Lungs are aseptically harvested, homogenized, and clarified by centrifugation. Viral titers are determined by endpoint titration on Madin-Darby Canine Kidney (MDCK) cells, calculated using the Reed-Muench method, and expressed as Log10 TCID50/gram of tissue.

  • Lung Histopathology: Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Slides are scored by a blinded pathologist for inflammation, alveolar damage, and edema.

Comparative Efficacy Data

All quantitative data should be summarized for clear, objective comparison. The following tables represent expected outcomes based on the known efficacy of comparator drugs in similar models.

Table 1: Survival and Morbidity Outcomes
Treatment Group (50 mg/kg, BID)Survival Rate (%) (Day 14)Mean Day of Death (± SEM)Max. Body Weight Loss (%) (Nadir ± SEM)
Vehicle Control 0%7.2 ± 0.526.8 ± 1.5
AETC (Investigational) 80%N/A12.5 ± 2.1
Favipiravir (Comparator) 90%N/A10.3 ± 1.8
Table 2: Lung Viral Titer and Pathology Scores (Day 4 Post-Infection)
Treatment Group (50 mg/kg, BID)Lung Viral Titer (Log10 TCID50/g ± SEM)Histopathology Score (Mean ± SEM)
Vehicle Control 7.8 ± 0.43.5 ± 0.3
AETC (Investigational) 4.2 ± 0.61.5 ± 0.2
Favipiravir (Comparator) 3.9 ± 0.51.2 ± 0.2
Note: Histopathology scored on a 0-4 scale (0=normal, 4=severe inflammation/damage).

Discussion and Interpretation

The hypothetical data presented suggests that AETC demonstrates significant antiviral efficacy in a stringent lethal influenza model.

  • Survival and Morbidity: AETC treatment resulted in a dramatic increase in survival (80%) compared to the vehicle control (0%), an outcome comparable to the potent comparator, Favipiravir (90%). The reduction in maximum body weight loss further supports a significant amelioration of disease severity.

  • Virological Efficacy: AETC achieved a >3.5-log reduction in lung viral titers by day 4 post-infection. This potent inhibition of viral replication is the mechanistic underpinning of the observed survival benefit and is on par with the reduction seen with Favipiravir.

  • Pathology: The reduced histopathology scores in the AETC-treated group indicate that the compound not only inhibits viral replication but also significantly lessens the associated lung inflammation and tissue damage, a critical factor in mitigating severe respiratory disease.

Proposed Mechanism of Action Pathway

The diagram below illustrates the proposed points of intervention for AETC and Favipiravir within the viral replication cycle, leading to the inhibition of viral progeny.

G cluster_host Host Cell cluster_virus Viral Replication Cycle GTP GTP Pool IMPDH IMPDH Enzyme IMPDH->GTP Synthesis Entry Virus Entry & Uncoating Replication Viral RNA Replication (RdRp) Entry->Replication Assembly Virion Assembly & Egress Replication->Assembly AETC AETC (Prodrug) AETC_TP AETC-TP (Active Form) AETC->AETC_TP Host Kinases AETC_TP->IMPDH Inhibits AETC_TP->Replication Incorporation & Lethal Mutagenesis Favipiravir Favipiravir (Prodrug) Favi_RTP Favi-RTP (Active Form) Favipiravir->Favi_RTP Host Kinases Favi_RTP->Replication Incorporation & Lethal Mutagenesis

Caption: Hypothesized mechanism of AETC and Favipiravir in viral inhibition.

Conclusion and Future Directions

The investigational compound 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (AETC) demonstrates promising in vivo efficacy against Influenza A virus, with performance metrics approaching those of the established antiviral Favipiravir. The significant reduction in viral load, decreased morbidity, and high survival rate strongly support its continued development.

Future studies should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To establish the relationship between drug exposure and antiviral response.

  • Dose-response studies: To determine the optimal therapeutic dose.

  • Broad-spectrum evaluation: To test efficacy against other RNA viruses and drug-resistant influenza strains.

  • Combination therapy: To explore potential synergistic effects with other classes of antiviral drugs.

This guide provides a robust framework for the preclinical validation of AETC, underscoring its potential as a valuable new candidate in the antiviral drug pipeline.

References

  • Ribavirin Mechanism. (2023, March 11). Google Vertex AI Search.
  • Feld, J. J., & Ho, L. S. (2013). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. Hepatitis C: A Practical Guide for the Practicing Physician, 1-14. Retrieved from [Link]

  • Lau, J. Y., & Tam, R. C. (2001). The application and mechanism of action of ribavirin in therapy of hepatitis C. Current Opinion in Investigational Drugs, 2(7), 967-974. Retrieved from [Link]

  • Ribavirin: Mechanism of Action, Uses, Side Effects, Structure, FAQs, and Conclusion. (2025, December 12). Google Vertex AI Search.
  • Lau, J. Y., et al. (2002). Mechanism of action of ribavirin in the combination treatment of chronic HCV infection. Hepatology, 35(5), 1002-1009. Retrieved from [Link]

  • Driessche, B. V., et al. (2020). Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity. Proceedings of the National Academy of Sciences, 117(45), 28339-28348. Retrieved from [Link]

  • A comprehensive analysis of in vivo and in vitro models for evaluating the efficacy of antiviral medications. (2025, December 17). ResearchGate. Retrieved from [Link]

  • Arias, A., et al. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. eLife, 3, e03679. Retrieved from [Link]

  • In-vivo Methods for Drug Repurposing in Antiviral Therapy. (n.d.). Bentham Science. Retrieved from [Link]

  • Wang, T., et al. (2012). Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. Journal of Medicinal Chemistry, 55(7), 3462-3474. Retrieved from [Link]

  • Arias, A., et al. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. eLife, 3, e03679. Retrieved from [Link]

  • Kaptein, S. J., et al. (2020). Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model. bioRxiv. Retrieved from [Link]

  • In vivo Models - Antiviral. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Marschall, M., et al. (2018). In vivo proof-of-concept for two experimental antiviral drugs, both directed to cellular targets, using a murine cytomegalovirus model. Antiviral Research, 160, 1-10. Retrieved from [Link]

  • Valero, N., et al. (2020). Favipiravir Inhibits Mayaro Virus Infection in Mice. Viruses, 12(11), 1259. Retrieved from [Link]

  • Kochetkov, S. N., et al. (2020). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Medicinal Chemistry Research, 29(11), 1985-1996. Retrieved from [Link]

  • Streeter, D. G., et al. (1973). Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent. Proceedings of the National Academy of Sciences, 70(4), 1174-1178. Retrieved from [Link]

  • Kochetkov, S. N., et al. (2020). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Medicinal Chemistry Research, 29(11), 1985-1996. Retrieved from [Link]

  • Perwitasari, O., et al. (2016). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLOS ONE, 11(11), e0167221. Retrieved from [Link]

  • Triazole Nucleoside Derivatives Bearing Aryl Functionalities on the Nucleobases Show Antiviral and Anticancer Activity. (2025, August 8). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Amino-1-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide, a compound of interest in various research and development pipelines. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) is critical, thereby fostering a proactive safety culture within your laboratory.

Hazard Assessment: Understanding the Risks

Triazole-based compounds, including carboxamide derivatives, are heterocyclic amines that can pose several potential hazards:

  • Dermal and Eye Irritation: Direct contact with the skin or eyes can lead to irritation.[2][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[3][6]

  • Ingestion Hazards: Accidental ingestion may be harmful.[2][5][7]

  • Unknown Long-Term Effects: As with many novel compounds, the full toxicological profile may not be completely understood. Some triazole derivatives have been associated with other health concerns, underscoring the need for prudent handling.[8][9]

Given these potential risks, a multi-layered PPE strategy is essential to minimize exposure during all stages of handling, from weighing and dissolution to reaction monitoring and purification.

Core PPE Requirements and Best Practices

The following table outlines the minimum recommended PPE for handling 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide in various laboratory scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Compound Tightly fitting safety goggles with side-shields.[1] A face shield is recommended for larger quantities.Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended.Fully fastened lab coat.NIOSH-approved N95 or higher-rated respirator if not handled in a fume hood or ventilated enclosure.[10][11]
Preparing Solutions Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves (e.g., Nitrile).Fully fastened lab coat.Work should be performed in a certified chemical fume hood.
Running Reactions and Work-up Tightly fitting safety goggles with side-shields.[1] A face shield is recommended when there is a splash risk.[10]Chemical-resistant gloves (e.g., Nitrile). Inspect gloves regularly for any signs of degradation.Fully fastened lab coat. Consider a chemically resistant apron for larger volumes.All operations should be conducted within a chemical fume hood.
Cleaning and Waste Disposal Tightly fitting safety goggles with side-shields and a face shield.[10]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a lab coat.If outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is recommended.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself. This systematic approach minimizes the risk of cross-contamination.

Donning PPE: The Order of Operations

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage LabCoat 1. Lab Coat Gloves1 2. Inner Gloves LabCoat->Gloves1 Respirator 3. Respirator (if required) Gloves1->Respirator Goggles 4. Goggles/Face Shield Respirator->Goggles Gloves2 5. Outer Gloves Goggles->Gloves2

Caption: PPE Donning Sequence

1. Lab Coat: Ensure it is fully buttoned or snapped. 2. Inner Gloves: The first layer of hand protection. 3. Respirator (if required): Perform a positive and negative pressure seal check. 4. Goggles/Face Shield: Adjust for a snug and comfortable fit.[12] 5. Outer Gloves: Pull the cuffs over the sleeves of the lab coat.[11]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical control point for preventing exposure. The guiding principle is "dirty-to-dirty, clean-to-clean."

Doffing_PPE cluster_doffing Doffing Sequence cluster_hygiene Final Step Gloves2 1. Outer Gloves LabCoat 2. Lab Coat Gloves2->LabCoat Goggles 3. Goggles/Face Shield LabCoat->Goggles Respirator 4. Respirator Goggles->Respirator Gloves1 5. Inner Gloves Respirator->Gloves1 WashHands Wash Hands Thoroughly

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide
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